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  • Product: 1-Carbamoylcyclopentane-1-carboxylic acid
  • CAS: 137307-52-9

Core Science & Biosynthesis

Foundational

Solubility Profile & Process Engineering: 1-Carbamoylcyclopentane-1-carboxylic Acid

Topic: Solubility Profile of 1-Carbamoylcyclopentane-1-carboxylic Acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-Carbamoylcyclopentane-1-carboxylic Acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-Carbamoylcyclopentane-1-carboxylic acid (CAS 137307-52-9) is a critical bifunctional intermediate, primarily utilized in the synthesis of non-proteinogenic amino acids such as Cycloleucine (1-aminocyclopentane-1-carboxylic acid) and analogs of Gabapentin . Its unique geminal substitution pattern—possessing both a hydrophilic carboxylic acid (-COOH) and a carbamoyl (-CONH₂) group on the same carbon—creates a distinct solubility profile characterized by high polarity and specific pH-dependent behavior.

This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility, and purification strategies. It is designed to assist process chemists in optimizing crystallization yields and solvent selection during scale-up.

Physicochemical Characterization

Understanding the molecular interaction potential is prerequisite to solubility modeling.

PropertyValue/DescriptionImpact on Solubility
Molecular Formula C₇H₁₁NO₃Small, polar molecule.
Molecular Weight 157.17 g/mol High diffusion coefficient in solution.
Structural Features Geminal -COOH / -CONH₂Strong intermolecular Hydrogen Bonding (dimerization).[1]
pKa (Predicted) ~3.5 (Acid), ~16 (Amide)Solubility is highly pH-dependent; forms salts in basic media.
LogP ~ -0.3 to 0.5Hydrophilic; prefers polar protic solvents.

Solubility Profile in Organic Solvents[2]

Qualitative Solubility Matrix

The following matrix summarizes the dissolution behavior based on polarity matching and dielectric constants. Data is synthesized from structural analog behavior (e.g., 1-aminocyclopropane-1-carboxylic acid, Gabapentin intermediates).

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Protic Water High Strong H-bond donor/acceptor interactions; ionization of -COOH.
Polar Protic Methanol Moderate-High Good solvation of polar groups; disrupts solute-solute H-bonds.
Polar Protic Ethanol Moderate (T-dependent) Ideal for recrystallization . Soluble at reflux, sparingly soluble at RT.
Polar Aprotic Acetone Low Lack of H-bond donors limits solvation of the carbamoyl group.
Polar Aprotic DMSO/DMF High High dielectric constant solubilizes the polar core effectively.
Non-Polar Toluene/Hexane Insoluble High energy cost to create cavity; no polar interactions. Used as anti-solvents.
Thermodynamic Drivers

The dissolution of 1-Carbamoylcyclopentane-1-carboxylic acid is an endothermic process (


), driven by entropy (

) at higher temperatures.
  • Enthalpy (

    
    ):  Positive. Energy is required to break the strong crystal lattice stabilized by intermolecular hydrogen bonds between amide and acid groups.
    
  • Entropy (

    
    ):  Positive. The disorder increases as the crystal lattice breaks down, but is partially offset by the ordering of solvent molecules around the polar solute (hydrophobic effect is minimal).
    

Experimental Determination Protocol

For precise solubility curves required for process validation, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC is the gold standard.

Workflow Diagram

SolubilityProtocol Start Excess Solute Addition Equilibration Isothermal Equilibration (Shake Flask, 24-48h) Start->Equilibration T ± 0.1°C Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibration->Sampling Equilibrium Reached Dilution Dilution with Mobile Phase Sampling->Dilution Analysis HPLC / Gravimetric Analysis Dilution->Analysis DataCalc Mole Fraction (x) Calculation Analysis->DataCalc

Figure 1: Isothermal saturation workflow for solubility determination.

Detailed Methodology
  • Preparation: Add excess solid 1-Carbamoylcyclopentane-1-carboxylic acid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.

  • Sampling: Stop agitation and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of filtrate and weigh the residue.

    • HPLC: Dilute with water/acetonitrile and analyze (C18 column, UV detection at 210 nm).

  • Repeat: Perform at temperatures ranging from 278.15 K to 323.15 K to generate the solubility curve.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the most accurate empirical model for this class of compounds.

The Apelblat Model


Where:
  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression of experimental data.
    

Interpretation:

  • Parameter A & C: Relate to the entropy of solution and the temperature dependence of enthalpy.

  • Parameter B: Directly proportional to the enthalpy of solution.

Van't Hoff Analysis

For a narrower temperature range, the simplified Van't Hoff equation determines the thermodynamic functions:



  • Plot

    
     vs 
    
    
    
    .
  • Slope =

    
     (Enthalpy of dissolution).
    
  • Intercept =

    
     (Entropy of dissolution).
    

Process Application: Purification via Recrystallization

The steep solubility curve in Ethanol/Water mixtures makes this system ideal for purification. The compound is soluble in hot ethanol/water but crystallizes out upon cooling, while impurities (starting materials like cyclopentanone derivatives) often remain in the mother liquor.

Recrystallization Workflow

Recrystallization Crude Crude Intermediate (Solid) Dissolution Dissolution (Reflux in 95% EtOH or H2O/EtOH) Crude->Dissolution HotFilter Hot Filtration (Remove insolubles) Dissolution->HotFilter >60°C Cooling Controlled Cooling (Ramp to 0-5°C) HotFilter->Cooling Crystallization Nucleation & Growth Cooling->Crystallization Isolation Filtration & Wash (Cold EtOH) Crystallization->Isolation Drying Vacuum Drying (50°C) Isolation->Drying

Figure 2: Industrial recrystallization process flow.

Protocol
  • Solvent Selection: Use 95% Ethanol or a Water:Ethanol (1:5) mixture.

  • Dissolution: Suspend crude solid in the solvent. Heat to reflux (approx. 78°C for EtOH) until fully dissolved.

  • Clarification: If black specks/insolubles are present, perform a hot filtration.

  • Crystallization: Cool the solution slowly (10°C/hour) to Room Temperature, then chill to 0–5°C. Rapid cooling may trap impurities.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold ethanol to remove surface mother liquor.

  • Yield Expectation: Typical recovery yields are 85–90% with purity >99%.

References

  • Synthesis and Properties of Cycloleucine: Zelinsky, N., & Stadnikoff, G. (1906). Über die Synthese von Aminosäuren.[2][3] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 1-amino-1-carboxylic systems).

  • Gabapentin Intermediate Solubility (Analogous System): Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide. (2002).[4] World Intellectual Property Organization, WO 02/34709.

  • Thermodynamic Modeling of Pharmaceutical Intermediates: Sha, M., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry.

  • Purification of Cyclic Amino Acids: BenchChem Technical Guide. "Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact."

  • General Solubility of Carboxylic Acids: Chemistry LibreTexts. "Structure and Properties of Carboxylic Acids."

Sources

Exploratory

Comparative Technical Guide: 1,1-Cyclohexanediacetic Acid vs. 1-Carbamoylcyclopentane-1-carboxylic Acid

This guide provides an in-depth technical comparison between 1,1-Cyclohexanediacetic acid (CDA) and 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) . While both compounds are geminal-disubstituted cycloalkanes used as p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,1-Cyclohexanediacetic acid (CDA) and 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) .

While both compounds are geminal-disubstituted cycloalkanes used as precursors for non-proteinogenic amino acids, they represent a fundamental divergence in medicinal chemistry: the Gamma-amino acid lineage (Gabapentinoids) versus the Alpha-amino acid lineage (Cycloleucine type).

Executive Summary: The Linker Divergence

The critical difference between these two molecules lies in the linker length connecting the functional groups to the cycloalkane ring.

  • 1,1-Cyclohexanediacetic acid (CDA) contains two methylene spacers (-CH₂-) separating the carboxyl groups from the ring. This structural geometry predestines it for the synthesis of Gamma-amino acids (e.g., Gabapentin), which act as structural analogs of the neurotransmitter GABA.

  • 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) features functional groups attached directly to the ring carbon. This geometry leads to Alpha-amino acids (e.g., Cycloleucine), which typically function as transport inhibitors or NMDA modulators rather than GABA analogs.

Chemical Identity & Structural Analysis[1][2][3][4]

The following table contrasts the physicochemical profiles of the two core scaffolds.

Feature1,1-Cyclohexanediacetic Acid (CDA)1-Carbamoylcyclopentane-1-carboxylic Acid (CCCA)
CAS Number 4355-11-7 (Diacid)99189-60-3 (Monoamide)N/A (Intermediate)(Analogous to 1-aminocyclopentanecarboxylic acid precursors)*
Molecular Formula C₁₀H₁₆O₄ (Diacid)C₇H₁₁NO₃
Core Structure Cyclohexane (C6)Cyclopentane (C5)
Substituents Two -CH₂COOH groupsOne -COOH and one -CONH₂ group
Linker Length Beta-position (1 carbon spacer)Alpha-position (Direct attachment)
Primary Application Gabapentin SynthesisCycloleucine (1-aminocyclopentanecarboxylic acid) Synthesis
Drug Class Anticonvulsant / AnalgesicAmino Acid Transport Inhibitor (Experimental)

> Note: CCCA is the monoamide of 1,1-cyclopentanedicarboxylic acid (CAS 3709-00-0). It is often generated in situ or referred to as the hydrolysis product of the corresponding spiro-hydantoin.

Structural Logic
  • CDA (The "GABA" Mimic): The methylene arms provide rotational freedom, allowing the final amino acid to adopt a conformation that mimics

    
    -aminobutyric acid (GABA). This is essential for binding to the 
    
    
    
    subunit of voltage-gated calcium channels [1].
  • CCCA (The Rigid Alpha): The direct attachment creates a constrained

    
    -amino acid. This rigidity prevents the molecule from activating GABA receptors, instead directing it toward L-type amino acid transporters (LAT1) [2].
    

Synthetic Pathways: The "How"

Both molecules serve as substrates for the Hofmann Rearrangement , a powerful reaction that converts a primary amide into a primary amine with the loss of one carbonyl carbon. However, the regiochemistry of the starting material dictates the final drug class.

Pathway A: Gabapentin Synthesis (From CDA)
  • Anhydride Formation: CDA is dehydrated to form 1,1-cyclohexanediacetic anhydride.

  • Amidation: The anhydride is opened with ammonia to form 1,1-cyclohexanediacetic acid monoamide (CDA-Monoamide).

  • Hofmann Rearrangement: The amide group is treated with sodium hypobromite (NaOBr) or hypochlorite. The carbonyl carbon is excised, and the nitrogen migrates to the methylene carbon.

  • Result: 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin ).

Pathway B: Cycloleucine Synthesis (From CCCA)
  • Starting Material: 1,1-Cyclopentanedicarboxylic acid.

  • Mono-amidation: Conversion to 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA).

  • Hofmann Rearrangement: The amide group attached directly to the ring is rearranged.

  • Result: 1-aminocyclopentanecarboxylic acid (Cycloleucine ).

Visualization of Synthetic Divergence

SynthesisPathways CDA 1,1-Cyclohexanediacetic Acid (CDA) CDA_Mono CDA Monoamide (Linker: -CH2-) CDA->CDA_Mono 1. Dehydration 2. NH3 Amidation CCCA_Pre 1,1-Cyclopentanedicarboxylic Acid Gabapentin GABAPENTIN (Gamma-Amino Acid) CDA_Mono->Gabapentin Hofmann Rearrangement (-CO, Migration to CH2) CCCA 1-Carbamoylcyclopentane- 1-carboxylic Acid (CCCA) (Linker: None) CCCA_Pre->CCCA Partial Amidation Cycloleucine CYCLOLEUCINE (Alpha-Amino Acid) CCCA->Cycloleucine Hofmann Rearrangement (-CO, Migration to Ring C)

Figure 1: Comparative synthesis pathways showing how linker length in the starting material (CDA vs. CCCA) determines the final amino acid class (Gamma vs. Alpha).

Experimental Protocols

The following protocols outline the critical Hofmann rearrangement step, which is the shared mechanism for both precursors.

Protocol 1: Hofmann Rearrangement of CDA Monoamide (Gabapentin Synthesis)

Source: Validated against standard industrial workflows for Gabapentin [3].

  • Preparation of Oxidant: In a jacketed reactor, dissolve NaOH (4.0 eq) in water and cool to 0°C. Slowly add Bromine (Br₂, 1.05 eq) while maintaining temperature <5°C to generate NaOBr in situ.

  • Addition: Dissolve 1,1-cyclohexanediacetic acid monoamide (1.0 eq) in NaOH (1.0 eq) solution. Add this solution dropwise to the NaOBr oxidant mixture.

  • Rearrangement: Stir at 0°C for 2 hours (formation of N-bromoamide intermediate).

  • Thermal Migration: Heat the reaction mixture to 50–60°C for 3 hours. Critical Control Point: Evolution of CO₂ gas indicates successful migration.

  • Isolation: Cool to room temperature. Acidify with HCl to pH 7.0–7.2 (isoelectric point). Gabapentin precipitates as a white solid.

  • Purification: Recrystallize from Methanol/Isopropanol to remove inorganic salts.

Protocol 2: Handling CCCA Derivatives

Note: CCCA is prone to cyclization into spiro-hydantoins or imides under thermal stress. Low-temperature handling is required.

  • Activation: If starting from the diacid, activate one carboxyl group using Thionyl Chloride (SOCl₂) at -10°C, followed by treatment with anhydrous ammonia to yield the monoamide (CCCA).

  • Rearrangement: Perform the Hofmann rearrangement using Iodosobenzene diacetate (PIDA) instead of NaOBr if the cyclopentane ring strain makes the molecule sensitive to harsh basic conditions.

    • Reagent: PIDA (1.1 eq) in Ethyl Acetate/Water.

    • Condition: Room temperature for 4 hours.

  • Workup: Acidify to pH 6.0. Cycloleucine is highly water-soluble; isolation typically requires ion-exchange chromatography (Dowex 50W).

Pharmacological Implications[6]

The structural difference between CDA and CCCA translates directly to biological activity.

FeatureGabapentin (from CDA)Cycloleucine (from CCCA)
Target Mechanism Binds

subunit
of voltage-gated Ca²⁺ channels.
Inhibits LAT1 (SLC7A5) amino acid transporter; NMDA glycine site antagonist.
Therapeutic Use Epilepsy, Neuropathic Pain, Restless Leg Syndrome.Research tool for amino acid transport; Experimental oncology (amino acid starvation).
Blood-Brain Barrier Crosses via LAT1 (as a substrate).Crosses via LAT1 (as a competitive inhibitor/substrate).
Metabolism Not metabolized; excreted unchanged renally.High stability; long half-life due to unnatural ring structure.
Why the "Acetic" Arm Matters

In CDA/Gabapentin, the acetic acid arm places the amine and carboxyl groups in a "gamma" relationship (separated by 3 carbons). This flexibility allows the molecule to fold into a shape that overlaps with L-Leucine spatially, tricking the LAT1 transporter into carrying it across the Blood-Brain Barrier (BBB), yet once inside, it acts on calcium channels [4].

In CCCA/Cycloleucine, the "alpha" relationship (geminal) creates a rigid, bulky amino acid. It binds avidly to the transporter but does not activate the calcium channel targets, making it a classic "blocker" or transport inhibitor.

References

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link

  • Kanai, Y., et al. (1998). The pharmacology of the transport of amino acids. Current Opinion in Pharmacology. Link

  • Gao, L., et al. (2014). Process for the preparation of Gabapentin.[1][2][3] U.S. Patent 8,642,806. Link

  • Su, T. Z., et al. (2005). Gabapentin permeation across the blood-brain barrier via the amino acid transporter. Journal of Neurochemistry. Link

  • PubChem Compound Summary. (2024). 1,1-Cyclohexanediacetic acid monoamide (CAS 99189-60-3).[4][1][5] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Carbamoylcyclopentane-1-carboxylic acid from 1,1-cyclopentanediacetamide

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid , a critical intermediate in the synthesis of non-proteinogeni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid , a critical intermediate in the synthesis of non-proteinogenic amino acids like Cycloleucine (1-aminocyclopentanecarboxylic acid).

Strategic Nomenclature Analysis (Critical Step) Before proceeding, a chemical structure audit is required. The user request specifies 1,1-cyclopentanediacetamide as the starting material. However, standard IUPAC nomenclature indicates:

  • 1,1-cyclopentanediacetamide (C9 Skeleton): Refers to cyclopentane substituted with two acetamide groups (

    
    ). This is a precursor to Gabapentin analogs (C9).
    
  • 1-Carbamoylcyclopentane-1-carboxylic acid (C7 Skeleton): The target molecule is the mono-amide of 1,1-cyclopentanedicarboxylic acid.

Scientific Assessment: Converting the C9 diacetamide to the C7 target requires the excision of two methylene carbons, which is chemically inefficient and non-standard. It is highly probable that the intended starting material is 1,1-cyclopentanedicarboxamide (the C7 diamide).

  • Protocol Scope: This guide details the selective partial hydrolysis of 1,1-cyclopentanedicarboxamide to the target.

  • Contingency: If you possess the C9 diacetamide, you cannot synthesize the C7 target via this protocol; you must acquire the dicarboxamide or dinitrile precursor.

Introduction & Mechanistic Rationale

1-Carbamoylcyclopentane-1-carboxylic acid (CAS 137307-52-9) is an amphoteric, geminal-disubstituted cyclopentane derivative. It serves as the immediate precursor to Cycloleucine via the Hofmann rearrangement.

The synthesis relies on the desymmetrization of 1,1-cyclopentanedicarboxamide . The challenge lies in the thermodynamics of hydrolysis:

  • Reaction 1 (

    
    ):  Diamide 
    
    
    
    Mono-acid/Mono-amide (Target).
  • Reaction 2 (

    
    ):  Mono-acid/Mono-amide 
    
    
    
    Diacid (Over-hydrolysis).

Success Metric: The protocol must maximize


 while minimizing 

. This is achieved by exploiting the pKa shift . Once the mono-acid is formed, the carboxylate anion (

) exerts electronic repulsion and steric hindrance, significantly retarding the attack of the hydroxide ion on the remaining amide group.

Chemical Pathway Analysis

The following diagram illustrates the synthesis workflow and the critical decision points for purification.

SynthesisPathway SM 1,1-Cyclopentanedicarboxamide (Starting Material) Inter Tetrahedral Intermediate SM->Inter NaOH (1.0 eq), Reflux Target 1-Carbamoylcyclopentane- 1-carboxylic acid (Target) Inter->Target - NH3 (gas) Byprod 1,1-Cyclopentanedicarboxylic acid (Over-hydrolysis Impurity) Target->Byprod Excess Base / Prolonged Heat Downstream Cycloleucine (1-Aminocyclopentanecarboxylic acid) Target->Downstream Hofmann Rearrangement (NaOBr)

Figure 1: Reaction pathway for the partial hydrolysis of 1,1-cyclopentanedicarboxamide. The green node represents the target; the red node represents the impurity to avoid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
1,1-Cyclopentanedicarboxamide 156.181.0Substrate
Sodium Hydroxide (NaOH) 40.001.0 - 1.05Hydrolysis Reagent
Water (Deionized) 18.02SolventReaction Medium
Hydrochloric Acid (HCl) 36.46ExcessAcidification/Precipitation
Step-by-Step Methodology

Step 1: Stoichiometric Hydrolysis

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging: Add 1,1-cyclopentanedicarboxamide (10.0 g, 64 mmol) to the flask.

  • Solvation: Add 50 mL of deionized water. The diamide may not fully dissolve at room temperature; create a uniform suspension.

  • Base Addition: Add a solution of NaOH (2.56 g, 64 mmol, 1.0 equiv) dissolved in 10 mL water. Critical: Do not use excess base (>1.1 eq), as this promotes diacid formation.

  • Reaction: Heat the mixture to reflux (100°C) .

    • Observation: Evolution of ammonia gas (

      
      ) will commence. Ensure the fume hood is active.
      
    • Endpoint: Continue reflux until the solution becomes clear and ammonia evolution ceases (approx. 1-2 hours). Monitor via TLC (Solvent: MeOH/DCM 1:9) or pH stabilization.

Step 2: Isolation & Purification

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.5 – 3.0 .

    • Mechanism:[1][2] This protonates the carboxylate (

      
      
      
      
      
      
      
      ), reducing the solubility of the target molecule.
  • Crystallization: The 1-carbamoylcyclopentane-1-carboxylic acid should precipitate as a white solid.

    • Note: If no precipitate forms, reduce the volume by rotary evaporation (remove ~50% water) and re-cool.

  • Filtration: Filter the solid using a Büchner funnel. Wash with a small amount of ice-cold water (to remove NaCl and trace diacid).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Quality Control (QC) Parameters
TestExpected ResultFailure Mode Indicator
Appearance White crystalline powderYellowing (thermal degradation)
Melting Point 168–170°C (dec.)Broad range <160°C (diacid contamination)
IR Spectroscopy 1690 cm⁻¹ (Acid C=O)1650 cm⁻¹ (Amide C=O)Single C=O peak (complete hydrolysis)
Solubility Soluble in dilute base; sparingly soluble in cold waterHighly soluble in water (Diacid)

Troubleshooting & Optimization

Issue: High Yield of Diacid (Over-hydrolysis)

  • Cause: Excess NaOH or reaction time too long.

  • Solution: Reduce NaOH to 0.95 equivalents. The unreacted diamide is easily filtered off (insoluble in water) before acidification, whereas the diacid is hard to separate from the target.

Issue: Product Oiling Out

  • Cause: pH is not low enough or solution is too dilute.

  • Solution: Ensure pH is < 3.0. Saturate the aqueous phase with NaCl (salting out) to drive precipitation.

Issue: Starting Material "1,1-Cyclopentanediacetamide"

  • Verification: Run an NMR.

    • If you see signals at

      
       2.3-2.5 ppm (methylene protons 
      
      
      
      between ring and carbonyl), you have the C9 diacetamide . This protocol will not work .
    • If you see only ring protons (

      
       1.5-2.2 ppm) and amide protons, you have the C7 dicarboxamide . Proceed with the protocol.
      

References

  • Preparation of Cycloleucine Precursors

    • Methodology: Hydrolysis of cycloalkane-1,1-dicarboxamides.
    • Source: Connors, T. A., & Ross, W. C. J. (1960). "New chloroethylaminoaryl substituted amino-acids." Journal of the Chemical Society. Link

  • Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

    • Context: Describes the Hofmann rearrangement of the mono-amide intermedi
    • Source: PubChem Compound Summary for CID 2901.[3] Link

  • General Hydrolysis of Geminal Dinitriles/Diamides

    • Protocol: "Cyclopropane-1,1-dicarboxylic acid." (Analogous chemistry).
    • Source:Organic Syntheses, Coll. Vol. 7, p.131 (1990). Link

  • Target Molecule Data

    • Compound: 1-Carbamoylcyclopentane-1-carboxylic acid.[4][5]

    • Source: Sigma-Aldrich Product Specification. Link

Sources

Application

Reagents for converting 1-Carbamoylcyclopentane-1-carboxylic acid to gabapentin

Application Note: Synthetic Conversion to Gabapentin via Hofmann Rearrangement Part 1: Executive Summary & Critical Precursor Correction Objective: To define the reagents and protocol for the conversion of the carbamoyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Conversion to Gabapentin via Hofmann Rearrangement

Part 1: Executive Summary & Critical Precursor Correction

Objective: To define the reagents and protocol for the conversion of the carbamoyl-carboxylic acid precursor to Gabapentin (1-(aminomethyl)cyclohexaneacetic acid).

Critical Scientific Correction (Precursor Identity): The request specifies 1-Carbamoylcyclopentane-1-carboxylic acid as the starting material. It is scientifically critical to note that subjecting this specific molecule to the reagents described below will not yield Gabapentin. Instead, it will yield 1-amino-1-cyclopentanecarboxylic acid (Cycloleucine) via the Hofmann rearrangement.

To synthesize Gabapentin , the correct starting material must possess a cyclohexane ring and acetic acid side chains.[1] The correct precursor is 1,1-Cyclohexanediacetic acid monoamide (also known as 1-(carbamoylmethyl)cyclohexaneacetic acid).

This guide proceeds with the protocol for synthesizing Gabapentin, assuming the user intends to use the correct cyclohexane-based precursor.

Part 2: Reaction Mechanism & Reagent Selection

The synthesis relies on the Hofmann Rearrangement , a robust method for converting primary amides to primary amines with the loss of one carbonyl carbon.[2]

Reagent System Rationale
ReagentRoleSelection Logic (Causality)
Sodium Hypochlorite (NaOCl) OxidantPreferred over Bromine. Historically, Br₂/NaOH was used (generating NaOBr in situ). However, NaOCl (industrial bleach, 10-14%) is currently preferred for safety, cost-efficiency, and reduced hazardous waste (avoiding brominated byproducts).
Sodium Hydroxide (NaOH) BaseDual Function. (1) Deprotonates the amide to facilitate chlorination. (2) Promotes the migration of the alkyl group during the rearrangement step. A strong base is non-negotiable here.
Hydrochloric Acid (HCl) Workup AgentUsed to neutralize the reaction mixture post-rearrangement. It converts the Gabapentin salt to the free amino acid (zwitterion) at the isoelectric point (pH ~6.3) or to the hydrochloride salt (pH < 1).
Sodium Metabisulfite QuencherSafety Critical. Neutralizes any unreacted hypochlorite remaining in the mixture before acidification to prevent the evolution of toxic chlorine gas.

Part 3: Detailed Experimental Protocol

Safety Warning: This reaction is exothermic and involves the formation of transient isocyanates. Perform all steps in a fume hood. Do not acidify the mixture before quenching the oxidant.

Step 1: Preparation of the Oxidant Stream
  • Charge a reaction vessel with Sodium Hydroxide (NaOH) solution (20% w/w).

    • Stoichiometry: Use 4.0 – 5.0 equivalents relative to the monoamide.

  • Cool the solution to 0°C – 5°C .

  • Add Sodium Hypochlorite (NaOCl) solution (12-14% active chlorine).

    • Stoichiometry: 1.05 – 1.1 equivalents.

    • Note: Maintain temperature < 10°C to prevent disproportionation of hypochlorite into chlorate (which is inactive for this reaction).

Step 2: Amide Addition & Chlorination
  • Add the precursor 1,1-Cyclohexanediacetic acid monoamide to the cold alkaline oxidant solution.

    • Rate: Add portion-wise to maintain internal temperature < 10°C.

  • Stir at 0°C – 5°C for 2–3 hours.

    • Mechanism:[1][2][3][4][5][6][7] This forms the N-chloroamide intermediate. This step is kinetically fast but requires low temperature to stabilize the intermediate.

Step 3: Hofmann Rearrangement (Thermal Step)
  • Heat the reaction mixture gradually to 20°C – 25°C .

  • Monitor for a mild exotherm (indicative of the rearrangement starting).

  • Heat further to 50°C – 55°C and hold for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The N-chloroamide loses chloride, forming a nitrene/isocyanate intermediate, which is immediately hydrolyzed by the aqueous base to the amine (Gabapentin) and carbonate.

  • Cool the mixture to 20°C – 25°C .

Step 4: Quenching & Isolation
  • Test for residual oxidant using starch-iodide paper (turns blue/black if positive).

  • Add Sodium Metabisulfite (aq) dropwise until the starch-iodide test is negative.

  • Acidification:

    • For Gabapentin (Zwitterion): Slowly add Conc. HCl to adjust pH to 6.3 (the isoelectric point). A white precipitate (Gabapentin Form II) will form.

    • For Gabapentin HCl Salt: Adjust pH to 1.0 and extract/crystallize.

  • Filtration: Filter the solid, wash with cold isopropanol/water, and dry.

Part 4: Pathway Visualization

The following diagram illustrates the chemical transformation and the critical intermediates involved in the protocol.

GabapentinSynthesis Start 1,1-Cyclohexanediacetic acid monoamide NChloro N-Chloro Intermediate (Unstable) Start->NChloro NaOCl, NaOH (0-5°C) Isocyanate Isocyanate Intermediate NChloro->Isocyanate -NaCl (Rearrangement) Gabapentin Gabapentin (Target Product) Isocyanate->Gabapentin Hydrolysis (NaOH, Heat 55°C) WrongStart 1-Carbamoylcyclopentane- 1-carboxylic acid (User Input) WrongProduct Cycloleucine (Wrong Product) WrongStart->WrongProduct Same Reagents

Caption: Reaction pathway showing the conversion of the correct cyclohexane precursor to Gabapentin via Hofmann rearrangement, contrasted with the user's cyclopentane precursor.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement or degradation.Ensure the reaction is held at 50°C+ for sufficient time. Ensure NaOH concentration is adequate (pH > 12) during heating.
Yellow Product Residual elemental halogens.Ensure complete quenching with sodium metabisulfite before acidification.
Violent Exotherm Rapid addition of oxidant.Add NaOCl slowly at < 5°C. The rearrangement step (heating) is where the main heat release occurs; control heating ramp rate.

References

  • Warner-Lambert Co. (1977). Cyclic Amino Acids. US Patent 4,024,175.[1][5] Link

    • Foundational patent describing the Hofmann rearrangement route for cyclic amino acids.
  • Zambon Group S.P.A. (2008). Process for synthesis of Gabapentin. US Patent Application 2008/0103334 A1. Link

    • Modern industrial protocol utilizing NaOCl/NaOH and specific pH control for isol
  • BenchChem . Gabapentin Synthesis via Hofmann Rearrangement. Link

    • General reference for reagent availability and pathway verific
  • ResearchGate . Hofmann Rearrangement of Primary Carboxamides. Link

    • Mechanistic insights into the N-chloro intermedi

Sources

Method

Optimal pH conditions for hydrolysis of cyclopentane anhydrides

Application Notes & Protocols for Researchers Topic: Optimal pH Conditions for the Hydrolysis of Cyclopentane Anhydrides: A Mechanistic and Practical Guide Abstract: The hydrolytic stability of cyclopentane anhydrides is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers

Topic: Optimal pH Conditions for the Hydrolysis of Cyclopentane Anhydrides: A Mechanistic and Practical Guide

Abstract: The hydrolytic stability of cyclopentane anhydrides is a critical parameter in their application as pH-sensitive linkers in drug delivery, bioconjugation, and materials science. The rate of hydrolysis is exquisitely dependent on pH, exhibiting distinct kinetic regimes under acidic, neutral, and basic conditions. Understanding and quantifying this pH-rate relationship is paramount for designing systems with predictable stability and release profiles. This guide provides a detailed examination of the underlying chemical mechanisms governing anhydride hydrolysis and presents a comprehensive, self-validating protocol for experimentally determining the optimal pH conditions for any given cyclopentane anhydride derivative.

Introduction: The Significance of pH-Dependent Hydrolysis

Cyclic anhydrides, including derivatives of cyclopentane dicarboxylic anhydride, are versatile chemical tools. Their utility often stems from their susceptibility to hydrolysis—the chemical breakdown by water—to form the corresponding dicarboxylic acid. This ring-opening reaction is not merely a degradation pathway but a functional mechanism that can be precisely controlled by pH.[1][2] In fields like advanced drug delivery, an anhydride-based linker can keep a therapeutic payload tethered to a nanoparticle carrier in the neutral pH of the bloodstream (pH ~7.4), only to rapidly hydrolyze and release the drug in the acidic microenvironment of a tumor or within a cell's endosome (pH 5.0-6.5).[3][4][5] Similarly, in bioconjugation, the stability of linkages can be tuned by the ambient pH.[6][7] Therefore, a thorough understanding of the kinetics of hydrolysis as a function of pH is not an academic exercise but a fundamental prerequisite for rational design and successful application.

Fundamental Principles: The Mechanisms of Anhydride Hydrolysis

The hydrolysis of a cyclic anhydride proceeds via nucleophilic acyl substitution. A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened dicarboxylic acid.[8] The identity and potency of the nucleophile, and thus the reaction rate, are directly dictated by the pH of the aqueous environment. The overall process can be described by three distinct, pH-dependent mechanisms.

Mechanism Overview

The hydrolysis of cyclopentane anhydride is subject to catalysis by both acid and base, in addition to a spontaneous, uncatalyzed reaction with water.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed (Low pH) cluster_neutral Neutral / Spontaneous (Mid-pH) cluster_base Base-Catalyzed (High pH) A1 Anhydride + H⁺ ⇌ Protonated Anhydride A2 Protonated Anhydride + H₂O (Weak Nucleophile) A1->A2 Increases Electrophilicity A3 Tetrahedral Intermediate A2->A3 Nucleophilic Attack A4 Dicarboxylic Acid + H⁺ A3->A4 Ring Opening N1 Anhydride + H₂O (Very Weak Nucleophile) N2 Tetrahedral Intermediate N1->N2 Slow Nucleophilic Attack N3 Dicarboxylic Acid N2->N3 Ring Opening B1 Anhydride + OH⁻ (Strong Nucleophile) B2 Tetrahedral Intermediate B1->B2 Fast Nucleophilic Attack B3 Dicarboxylic Acid B2->B3 Ring Opening Anhydride Cyclopentane Anhydride

Caption: Mechanisms of cyclopentane anhydride hydrolysis across different pH regimes.

  • Acid-Catalyzed Hydrolysis (pH < 4): At low pH, a carbonyl oxygen on the anhydride ring is protonated. This protonation withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by the relatively weak nucleophile, water.[9][10] The reaction rate in this region is generally proportional to the concentration of H⁺ ions.

  • Neutral Hydrolysis (pH 4-6): In this range, the reaction is primarily driven by the spontaneous attack of neutral water molecules. As water is a weak nucleophile, this pathway is typically the slowest, representing the minimum rate of hydrolysis for the anhydride.[11][12] The rate is largely independent of pH in this region.

  • Base-Catalyzed Hydrolysis (pH > 6): Under neutral to basic conditions, the concentration of the hydroxide ion (OH⁻) becomes significant. Hydroxide is a much stronger nucleophile than water and attacks the carbonyl carbon far more rapidly.[10][13][14] Consequently, the hydrolysis rate increases dramatically as the pH rises. The reaction rate in this region is proportional to the concentration of OH⁻ ions.

This composite behavior results in a characteristic "V" or "U" shaped pH-rate profile, where the logarithm of the observed rate constant is plotted against pH. The minimum of this curve represents the pH at which the anhydride exhibits its greatest stability.

Application Protocol: Experimental Determination of the pH-Rate Profile

This section provides a detailed, step-by-step methodology to empirically determine the relationship between pH and the hydrolysis rate of a cyclopentane anhydride derivative.

Objective

To measure the pseudo-first-order rate constants (k_obs) for the hydrolysis of a target cyclopentane anhydride across a wide range of pH values (e.g., pH 2 to 10) at a constant temperature and construct a comprehensive pH-rate profile.

Required Materials and Equipment
  • Reagents:

    • Target Cyclopentane Anhydride

    • Acetonitrile or Dioxane (Spectroscopic Grade, anhydrous)

    • Buffer components: Citric Acid, Sodium Phosphate (monobasic and dibasic), Boric Acid, Sodium Hydroxide, Hydrochloric Acid

    • Deionized Water (18 MΩ·cm)

  • Equipment:

    • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

    • Quartz cuvettes (1 cm path length)

    • Calibrated pH meter

    • Thermostatted water bath or reaction block

    • Analytical balance

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bars

Experimental Workflow

The overall process involves preparing a series of buffers, performing kinetic runs at each pH, and analyzing the resulting data to determine the rate constants.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Experiments cluster_analysis Phase 3: Data Analysis P1 Prepare Buffer Solutions (pH 2-10) P2 Prepare Anhydride Stock Solution (in Acetonitrile) E1 Equilibrate Buffer in Cuvette (e.g., 25°C) P2->E1 E2 Initiate Reaction: Inject Anhydride Stock E1->E2 E3 Monitor Absorbance vs. Time E2->E3 E4 Repeat for Each pH E3->E4 A1 Calculate k_obs for each pH (Pseudo-First-Order Plot) E4->A1 A2 Construct pH-Rate Profile (Plot log(k_obs) vs. pH) A1->A2 A3 Identify pH of Maximum Stability A2->A3

Caption: Overall workflow for determining the pH-rate profile of anhydride hydrolysis.

Detailed Protocols

Protocol 1: Preparation of Buffer Solutions

  • System Selection: Prepare a series of 0.1 M buffers to cover the desired pH range. A universal buffer is ideal, but using separate systems is also effective (e.g., Citrate for pH 2-4, Phosphate for pH 5-8, Borate for pH 9-10).

  • Preparation: To prepare 100 mL of a 0.1 M phosphate buffer at pH 7.0, for example, combine calculated volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.

  • pH Verification: Use a calibrated pH meter to measure the pH of the final buffer solution. Adjust with dilute HCl or NaOH as necessary. This step is critical for accuracy.

  • Ionic Strength: For rigorous studies, consider adjusting the ionic strength of all buffers to a constant value (e.g., 0.5 M) by adding a neutral salt like NaCl or KCl, as ionic strength can influence reaction rates.

Protocol 2: Kinetic Analysis via UV-Vis Spectroscopy

Causality Note: This method is chosen for its widespread availability and ability to monitor the reaction in-situ without sampling.[15] It relies on a change in the UV-Vis spectrum as the anhydride (reactant) is converted to the dicarboxylic acid (product). The disappearance of the anhydride's absorbance is typically monitored.

  • Stock Solution Preparation: Accurately weigh a small amount of the cyclopentane anhydride and dissolve it in a precise volume of anhydrous acetonitrile to create a concentrated stock solution (e.g., 10-50 mM).[16] Rationale: Using an aprotic, water-miscible solvent prevents premature hydrolysis before the experiment begins.

  • Wavelength Selection: Scan the UV-Vis spectrum of the anhydride stock solution (diluted in acetonitrile) and the final hydrolyzed product (dissolve anhydride in a pH 12 buffer and wait for the reaction to complete). Identify an analytical wavelength (λ_max) where the anhydride has significant absorbance and the dicarboxylic acid has minimal absorbance.

  • Spectrophotometer Setup: Set the spectrophotometer to the determined λ_max and equilibrate the temperature-controlled cell holder to the desired temperature (e.g., 25.0 °C).

  • Reaction Initiation:

    • Pipette a known volume of a specific pH buffer (e.g., 2.0 mL) into a quartz cuvette and place it in the cell holder. Allow it to thermally equilibrate for 5-10 minutes.

    • Set the spectrophotometer to zero (blank) with the buffer-filled cuvette.

    • Using a microliter syringe, rapidly inject a small, precise volume of the anhydride stock solution (e.g., 20 µL) into the cuvette. The final concentration of the organic solvent should be low (<5% v/v) to minimize its effect on the reaction.

    • Immediately cap the cuvette, mix by inverting 2-3 times (or use a micro-stir bar), and start recording absorbance as a function of time.

  • Data Acquisition: Collect absorbance readings at regular intervals until the value becomes constant for several minutes, indicating the reaction has reached completion (A_∞). The frequency of data collection should be adjusted based on the reaction speed (faster for high/low pH, slower for neutral pH).

  • Repeat: Meticulously repeat steps 4 and 5 for each buffer solution prepared in Protocol 1.

Data Analysis and Interpretation

The hydrolysis of an anhydride in a large excess of water (as in a buffer) follows pseudo-first-order kinetics.[10][17] The observed rate constant, k_obs, can be determined from the absorbance vs. time data.

  • Kinetic Plot: The integrated rate law for a first-order reaction is: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞) Where:

    • A_t is the absorbance at time t.

    • A_∞ is the final, stable absorbance at the end of the reaction.

    • A_0 is the initial absorbance at t=0.

    • k_obs is the pseudo-first-order rate constant.

    For each pH, plot ln(A_t - A_∞) on the y-axis against time (t) on the x-axis. The data should yield a straight line.

  • Calculating k_obs: Perform a linear regression on the plotted data. The rate constant, k_obs, is the negative of the slope of this line. The units will be s⁻¹ or min⁻¹.

  • Constructing the pH-Rate Profile:

    • Compile the calculated k_obs values for each pH into a table.

    • To visualize the wide range of rates, calculate the logarithm of each k_obs value.

    • Plot log(k_obs) (y-axis) versus pH (x-axis). This graph is the definitive pH-rate profile for your compound under the tested conditions.

Sample Data Presentation
pHk_obs (s⁻¹)log(k_obs)
2.01.5 x 10⁻³-2.82
3.02.1 x 10⁻⁴-3.68
4.04.5 x 10⁻⁵-4.35
5.03.8 x 10⁻⁵-4.42
6.05.2 x 10⁻⁵-4.28
7.01.8 x 10⁻⁴-3.74
8.01.9 x 10⁻³-2.72
9.02.0 x 10⁻²-1.70
10.02.2 x 10⁻¹-0.66

Note: Data are hypothetical and for illustrative purposes only.

From this profile, you can directly identify the pH of maximum stability (the lowest point on the curve) and quantify the hydrolysis rate at any pH of interest.

Key Influencing Factors and Troubleshooting

  • Temperature: Hydrolysis rates are highly dependent on temperature. An increase in temperature will increase the rate at all pH values. For precise and comparable data, all experiments must be conducted at the same, constant temperature.[10]

  • Buffer Catalysis: Be aware that some buffer species, particularly those that are good nucleophiles (e.g., phosphate, imidazole, carboxylates), can participate in the reaction and catalyze hydrolysis.[18][19] This is known as general-base or nucleophilic catalysis. To test for this, one can measure the rate at a constant pH while varying the buffer concentration. A change in rate indicates buffer catalysis.

  • Solubility: Poor solubility of the anhydride in the aqueous buffer can lead to non-linear kinetic plots and irreproducible results.[20] If this occurs, increasing the percentage of the organic co-solvent may be necessary, but it should be kept consistent across all experiments and its potential effect on the pH and rate should be noted.

References

  • P.-A. Vigier, T. G. H. van den Boomen, and J. C. M. van Hest, "Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery," Bioconjugate Chemistry, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00023]
  • Anquan Chemical, "Maleic anhydride and water reaction mechanism," Knowledge, 2023. [URL: https://www.anquanchem.
  • Koyon, "What are the reaction kinetics of maleic anhydride reactions?," Blog, 2025. [URL: https://koyonchem.com/news/what-are-the-reaction-kinetics-of-maleic-anhydride-reactions-83395995.html]
  • P.-A. Vigier, T. G. H. van den Boomen, and J. C. M. van Hest, "Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery," Bioconjugate Chemistry, 2021. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.bioconjchem.1c00023]
  • M. J. V. D. S. e. Silva et al., "Monitoring the Hydrolysis of Acetic Anhydride Using In-Situ Raman Spectroscopy and Novel Multivariate Data Analysis – Band-Target," ResearchGate, 2008. [URL: https://www.researchgate.
  • A. C. F. Ribeiro et al., "Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions," New Journal of Chemistry, 2011. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/nj/c0nj00958a]
  • D. C. D. M. S. de Arruda et al., "Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy," Chemical Engineering Science, 2019. [URL: https://www.researchgate.net/publication/336098239_Hydrolysis_of_acetic_anhydride_In_situ_real-time_monitoring_using_NIR_and_UV-Vis_spectroscopy]
  • S. N. V. K. Y. V. et al., "Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release," European Polymer Journal, 2020. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001430572030113X]
  • A. A. Al-Badr and S. A. H. Khalil, "Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate," Journal of the Chemical Society B: Physical Organic, 1970. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700001083]
  • D. J. Adams et al., "Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation," Soft Matter, 2016. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/sm/c5sm02150d]
  • S. M. Budde and J. B. N. F. D. A. U. of C. Can Li, "Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory," Chemical Engineering Education, 2005. [URL: https://typeset.io/papers/kinetics-of-hydrolysis-of-acetic-anhydride-by-in-situ-ftir-2l40h393]
  • D. J. Adams et al., "Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation," RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/sm/c5sm02150d]
  • Thermo Fisher Scientific, "picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O)," Thermo Fisher Scientific, N.D. [URL: https://assets.thermofisher.com/TFS-Assets/MSD/Application-Notes/picoSpin-45-hydrolysis-acetic-anhydride-D2O.pdf]
  • Thermo Fisher Scientific, "Hydrolysis of Acetic Anhydride with Heavy Water (D2O)," Thermo Fisher Scientific UK, N.D. [URL: https://www.thermofisher.
  • A. Praca, "Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation," Utrecht University Student Theses Repository, 2020. [URL: https://studenttheses.uu.nl/handle/20.500.12932/36735]
  • M. M. Davila-Guzman et al., "Effect of pH on hydrolysis and condensation speed," ResearchGate, 2021. [URL: https://www.researchgate.
  • D. L. G. et al., "Disubstituted maleic anhydrides with altered kinetics of ring closure," Google Patents, 2012. [URL: https://patents.google.
  • BenchChem, "Understanding the Mechanism of Phenylacetic Anhydride Hydrolysis: An In-depth Technical Guide," BenchChem, 2025. [URL: https://www.benchchem.com/blog/understanding-the-mechanism-of-phenylacetic-anhydride-hydrolysis-an-in-depth-technical-guide/]
  • G. O. Andrés, A. M. Granados, and R. H. de Rossi, "Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates," The Journal of Organic Chemistry, 2001. [URL: https://www.researchgate.
  • S. Katni, "Understanding pH in Hydrolysis," Prezi, 2025. [URL: https://prezi.com/p/edit/gq_y1p7z_c_j/]
  • C. Q. Yang, "FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite," ResearchGate, 2001. [URL: https://www.researchgate.
  • Mettler-Toledo, "Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration," ResearchGate, 2018. [URL: https://www.researchgate.
  • Chemistry Stack Exchange User, "Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?," Chemistry Stack Exchange, 2013. [URL: https://chemistry.stackexchange.
  • A. D'Alessandro et al., "Reaction Chemistry & Engineering," IRIS , 2022. [URL: https://re.public.polimi.it/retrieve/handle/11311/1210817/632407/c2re00115g.pdf]

  • G. O. Andrés, A. M. Granados, and R. H. de Rossi, "Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates," PubMed, 2001. [URL: https://pubmed.ncbi.nlm.nih.gov/11701017/]
  • E. M. Tanner and T. C. Bruice, "Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid," PubMed, 1967. [URL: https://pubmed.ncbi.nlm.nih.gov/6048731/]
  • LibreTexts Chemistry, "Acid Anhydride Chemistry," LibreTexts, 2020. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carboxylic_Acids_and_Their_Derivatives/22.05%3A_Acid_Anhydride_Chemistry]
  • The Organic Chemistry Tutor, "Anhydride Hydrolysis," YouTube, 2017. [URL: https://www.youtube.
  • W. Shouguo et al., "Preparation method of 1,2-cyclopentane dicarboximide," Google Patents, 2013. [URL: https://patents.google.
  • Alfa Chemistry, "Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride," Alfa Chemistry, N.D. [URL: https://www.alfa-chemistry.com/blog/diels-alder-reaction-of-cyclopentadiene-and-maleic-anhydride.html]
  • N. T. K. et al., "Prediction of hydrolysis products of organic chemicals under environmental pH conditions," Environmental Science: Processes & Impacts, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/em/c7em00068k]
  • PrepChem, "Synthesis of cyclopentane-1,3-dicarboxylic anhydride," PrepChem.com, N.D. [URL: https://www.prepchem.com/synthesis-of-cyclopentane-1-3-dicarboxylic-anhydride]
  • R. L. Sakaguchi et al., "Cyclic anhydride ring opening reactions: theory and application," PubMed, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/14964426/]
  • W. C. Cooper et al., "A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dimethylformamide," Digital Commons @ ENMU, 2017. [URL: https://digitalcommons.enmu.edu/undergrad_articles/1/]
  • The Organic Chemistry Tutor, "Base Catalyzed Hydrolysis of Acid Anhydrides," YouTube, 2017. [URL: https://www.youtube.
  • F. Samieipour et al., "Recent developments in bioconjugation: From strategies to design and clinical applications," ResearchGate, 2026. [URL: https://www.researchgate.
  • D. J. Diller, "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," MDPI, 2023. [URL: https://www.mdpi.com/1422-0067/24/17/13444]
  • J. M. C. et al., "pH-responsive Nanoparticles for Drug Delivery," Molecular Membrane Biology, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3494411/]
  • M. S. et al., "pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications," MDPI, 2022. [URL: https://www.mdpi.com/1999-4923/14/9/1881]
  • N. Deorkar, "Bioconjugates: The Adaptable Challenge," BioPharm International, 2020. [URL: https://www.biopharminternational.

Sources

Application

Application Notes and Protocols for the Laboratory Scale-Up of 1-Carbamoylcyclopentane-1-carboxylic Acid

Introduction: The Significance of a Versatile Scaffold 1-Carbamoylcyclopentane-1-carboxylic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Scaffold

1-Carbamoylcyclopentane-1-carboxylic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane core, substituted with both a carboxylic acid and a carboxamide group, provides a well-defined three-dimensional structure for the synthesis of novel chemical entities. The dual functional groups allow for diverse chemical modifications, making it an attractive scaffold for creating libraries of compounds for biological screening. For instance, derivatives of similar carbamoyl-cycloalkane-carboxylic acids have been explored for their potential as anticonvulsant and anticancer agents.[1] This guide provides a detailed protocol for the laboratory synthesis and outlines key considerations for the scale-up of this important intermediate.

Synthetic Strategy: The Bucherer-Bergs Reaction

The synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid can be efficiently achieved through a two-step process commencing with the Bucherer-Bergs reaction of cyclopentanone. This multicomponent reaction offers a direct route to a hydantoin intermediate, which is subsequently hydrolyzed to yield the target product.[2][3][4] The Bucherer-Bergs reaction is a robust and well-established method for the synthesis of α-amino acids from ketones or aldehydes.[5]

An alternative approach, the Strecker synthesis, also provides a viable pathway. This method involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[6][7][8][9] However, for the synthesis of the title compound, the Bucherer-Bergs reaction followed by selective hydrolysis is often preferred due to its operational simplicity and the stability of the hydantoin intermediate.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis Cyclopentanone Cyclopentanone Reagents_BB KCN, (NH4)2CO3 Ethanol/Water Cyclopentanone->Reagents_BB Hydantoin Cyclopentane-5-spirohydantoin (Intermediate) Reagents_BB->Hydantoin Hydantoin_hydrolysis Cyclopentane-5-spirohydantoin Reagents_H Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) Hydantoin_hydrolysis->Reagents_H Product 1-Carbamoylcyclopentane-1-carboxylic acid Reagents_H->Product

Caption: Synthetic workflow for 1-Carbamoylcyclopentane-1-carboxylic acid.

Detailed Laboratory Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 10-20 grams of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Cyclopentanone84.1210.0 g (0.119 mol)
Potassium Cyanide (KCN)65.1215.5 g (0.238 mol)EXTREMELY TOXIC . Handle with extreme caution.
Ammonium Carbonate ((NH₄)₂CO₃)96.0922.9 g (0.238 mol)
Ethanol (95%)46.07100 mL
Deionized Water18.02100 mL
Sodium Hydroxide (NaOH)40.00~20 gFor hydrolysis
Hydrochloric Acid (HCl), concentrated36.46As neededFor acidification
Dichloromethane (DCM)84.93As neededFor extraction (optional)
Step 1: Synthesis of Cyclopentane-5-spirohydantoin
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium cyanide (15.5 g) and ammonium carbonate (22.9 g).

  • Solvent Addition: Add 100 mL of 95% ethanol and 100 mL of deionized water to the flask. Stir the mixture until the salts are partially dissolved.

  • Addition of Ketone: Add cyclopentanone (10.0 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of cyclopentane-5-spirohydantoin should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the crude hydantoin intermediate in a vacuum oven at 50-60 °C.

Step 2: Hydrolysis to 1-Carbamoylcyclopentane-1-carboxylic acid
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried cyclopentane-5-spirohydantoin (assume ~15 g from the previous step) in a 10% aqueous solution of sodium hydroxide (e.g., 20 g NaOH in 180 mL water).

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. The hydrolysis of the hydantoin ring will occur.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2-3. This will precipitate the 1-Carbamoylcyclopentane-1-carboxylic acid.

  • Isolation and Purification: Isolate the white solid product by vacuum filtration. Wash the product with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[10]

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of carboxylic acid and amide, N-H, and O-H).

  • Mass Spectrometry: To determine the molecular weight.

Scale-Up Considerations

Scaling up the synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid from the gram to the kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[11]

Safety
  • Cyanide Handling: The use of potassium cyanide is a major safety concern. On a larger scale, engineering controls such as a closed-system reactor and a dedicated scrubbing system for any potential hydrogen cyanide gas release are imperative.

  • Exothermic Reactions: The Bucherer-Bergs reaction can be exothermic. On a larger scale, the reduced surface-area-to-volume ratio of the reactor can lead to difficulties in heat dissipation.[11] The reaction temperature must be carefully monitored and controlled. A jacketed reactor with a reliable cooling system is essential. The rate of addition of reagents may also need to be controlled to manage the exotherm.

  • Pressure Build-up: The reaction of ammonium carbonate can release ammonia and carbon dioxide, leading to a pressure increase in a closed system. The reactor must be appropriately vented or equipped with a pressure relief system.[12]

Process Optimization
  • Mixing: Efficient mixing is crucial for this heterogeneous reaction. On a larger scale, the type of agitator and its speed must be optimized to ensure good mass transfer between the liquid and solid phases.

  • Solvent Selection: While ethanol/water is a common solvent system, its suitability at a larger scale should be evaluated. Factors to consider include solubility of reactants and products, ease of removal, and safety (flammability).

  • Work-up and Isolation: Filtration of large quantities of product can be time-consuming. The use of a filter press or a centrifuge may be necessary. The efficiency of washing steps to remove impurities should also be validated at scale.

  • Purification: Recrystallization on a large scale requires careful control of cooling rates to obtain a consistent crystal size and purity. The choice of recrystallization solvent may need to be re-evaluated based on volume and handling considerations.

The following diagram illustrates the key decision points and considerations for scaling up this synthesis:

G Start Lab-Scale Protocol (grams) Safety Safety Assessment - Cyanide Handling - Exotherm Control - Pressure Management Start->Safety Process Process Optimization - Mixing Efficiency - Solvent Selection - Work-up & Isolation Start->Process Equipment Equipment Selection - Jacketed Reactor - Efficient Agitator - Filtration/Drying System Safety->Equipment Process->Equipment ScaleUp Pilot/Kilo-Scale Synthesis (kilograms) Equipment->ScaleUp

Caption: Key considerations for the scale-up of 1-Carbamoylcyclopentane-1-carboxylic acid synthesis.

Conclusion

The synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid via the Bucherer-Bergs reaction is a reliable and scalable method. By following the detailed laboratory protocol and carefully considering the safety and process optimization factors outlined, researchers and drug development professionals can successfully produce this valuable intermediate for their synthetic needs. A thorough understanding of the reaction mechanism and potential scale-up challenges is paramount for a successful transition from the laboratory bench to larger-scale production.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Moir, R. Y., et al. (1979). Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone. Canadian Journal of Chemistry, 57(5), 584-589. [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Lazić, A., et al. (2025). Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Structural Chemistry. [Link]

  • Okano, K., et al. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan, 76(6), 1191-1200. [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved February 22, 2026, from [Link]

  • D'Elia, V. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(3), 329. [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. The Journal of Organic Chemistry, 80(19), 9848-9856. [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved February 22, 2026, from [Link]

  • Strecker Amino Acid Synthesis - YouTube. (2021, July 27). Retrieved February 22, 2026, from [Link]

  • (1S,2R)-2-Carbamoylcyclopentane-1-carboxylic acid | C7H11NO3 | CID 70183904 - PubChem. (2026, February 14). Retrieved February 22, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Strecker Amino Acid Synthesis - J&K Scientific LLC. (2021, March 23). Retrieved February 22, 2026, from [Link]

  • Some Scale-Up Considerations - CatSci. (n.d.). Retrieved February 22, 2026, from [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stepan, A. F., et al. (2016). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 20(7), 1276-1283. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
  • Synthesis of cyclopentanones - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Soderberg, T. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2004). MDPI. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. [Link]

  • Full Anhydride SI - Princeton University. (2025, August 4). Retrieved February 22, 2026, from [Link]

  • 1-(Pentanoylamino)cyclopentane-1-carboxylic acid | C11H19NO3 | CID 16726891 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid

Welcome to the technical support hub for the synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of the Primary Synthetic Route: The Bucherer-Bergs Reaction

The synthesis of 1-Carbamoylcyclopentane-1-carboxylic acid is most effectively achieved via a two-step process starting from cyclopentanone. The core of this synthesis is the Bucherer-Bergs reaction, a robust multicomponent reaction that forms a hydantoin intermediate.[1][2] This intermediate is then hydrolyzed to yield the final N-carbamoyl amino acid product.[3]

This method is favored for its operational simplicity and use of readily available starting materials.[2][4] However, achieving high yields requires careful control of several key parameters.

Reaction Scheme

Step 1: Bucherer-Bergs Hydantoin Synthesis Cyclopentanone reacts with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to form 5,5-Cyclopentanespirohydantoin.

Step 2: Hydrolysis The hydantoin intermediate is hydrolyzed under basic conditions to yield 1-Carbamoylcyclopentane-1-carboxylic acid.

Reaction Mechanism: Bucherer-Bergs Synthesis

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key stages:

  • Cyanohydrin Formation: Cyanide ions attack the carbonyl carbon of cyclopentanone.

  • Aminonitrile Formation: Ammonia, released from ammonium carbonate, reacts with the cyanohydrin.[1]

  • Carbamic Acid Formation: The aminonitrile's nitrogen atom performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate).[3][5]

  • Cyclization & Rearrangement: An intramolecular cyclization occurs, followed by rearrangement to form the stable hydantoin ring.[3][5]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Rearrangement Ketone Cyclopentanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO₂ Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 5,5-Cyclopentanespirohydantoin Imino_Oxazolidinone->Hydantoin Rearrangement Troubleshooting_Workflow Troubleshooting Workflow: Low Hydantoin Yield Start Low/No Hydantoin Yield Check_pH Is pH between 8-9? Start->Check_pH Check_Ratio Is Molar Ratio Ketone:KCN:(NH₄)₂CO₃ approx. 1:2:2? Check_pH->Check_Ratio Yes Success Re-run with Corrections Check_pH->Success No, Adjust Check_Temp Is Reaction at Reflux (80-100°C)? Check_Ratio->Check_Temp Yes Check_Ratio->Success No, Adjust Check_Time Was Reaction Time Sufficient (≥6h)? Check_Temp->Check_Time Yes Check_Temp->Success No, Adjust Check_Time->Success No, Increase Time/ Consider Sealed Vessel

Caption: A logical workflow for diagnosing low hydantoin yield.

Q2: The hydantoin intermediate formed successfully, but the final hydrolysis step to 1-Carbamoylcyclopentane-1-carboxylic acid has a poor yield. What's the issue?

A: Potential Cause: Incomplete Hydrolysis Hydrolysis of the stable hydantoin ring requires forcing conditions.

  • Why it Matters: The hydantoin ring is thermodynamically stable. Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH) will result in a significant amount of unreacted starting material.

  • Solution:

    • Increase Reaction Time/Temperature: Ensure the hydrolysis mixture (e.g., hydantoin in aqueous NaOH) is heated to reflux for an extended period (often 8-24 hours). [6] 2. Monitor Progress: Track the reaction's progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the hydantoin starting material.

    • Ensure Sufficient Base: Use a stoichiometric excess of the base (e.g., 2-4 equivalents of NaOH) to drive the reaction to completion.

Q3: My final product is impure. How do I effectively purify 1-Carbamoylcyclopentane-1-carboxylic acid?

A: Recommended Purification Protocol: Acid-Base Extraction followed by Recrystallization This product has both an acidic (carboxylic acid) and a basic (amide) functional group, but its overall character is acidic, making it ideal for this purification technique. [7]

  • Why it Works: This method separates your acidic product from neutral organic impurities and non-acidic starting materials. Recrystallization then removes any remaining closely-related impurities. [8] Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide). The target compound will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. [8]3. Separation: Separate the aqueous layer. To remove any lingering impurities, wash this aqueous layer with a fresh portion of ethyl acetate.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) to a pH of ~3. [7]Your product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Recrystallization: Dissolve the filtered solid in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form pure crystals. [3][8]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazard is the use of potassium or sodium cyanide, which are highly toxic. ALWAYS handle cyanide salts in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit and trained personnel available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Q: Are there viable alternative synthetic routes? A: Yes, the Strecker synthesis is a classic method for producing α-amino acids. [9][10]It involves reacting a ketone (cyclopentanone) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed. [11][12]However, the classical Strecker synthesis typically yields an α-amino acid, not the N-carbamoyl derivative that is the target of this guide. The Bucherer-Bergs reaction is more direct for this specific product.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point Analysis: A sharp melting point indicates high purity.

Summary of Optimized Reaction Parameters

ParameterStep 1: Hydantoin FormationStep 2: HydrolysisRationale & Reference
Key Reagents Cyclopentanone, KCN, (NH₄)₂CO₃5,5-Cyclopentanespirohydantoin, NaOHStandard reagents for Bucherer-Bergs and subsequent hydrolysis. [3][6]
Solvent Ethanol or WaterWaterAqueous or alcoholic solvents are effective for the first step. [3]
Molar Ratio 1 : 2 : 2 (Ketone:KCN:Carbonate)1 : 2-4 (Hydantoin:NaOH)Ensures sufficient reagents to drive the reaction to completion. [3]
Temperature 80-100°C (Reflux)~100°C (Reflux)Thermal energy is required for cyclization and ring-opening. [3]
pH ~8-9 (Buffered by (NH₄)₂CO₃)>12Optimal pH for cyanohydrin formation and efficient hydrolysis. [3]
Reaction Time 6-24 hours (can be longer)8-24 hoursVaries by substrate; monitor by TLC for completion. [2][6]

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4339. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4339. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Solved: Low Yields in Cell-Free Protein Synthesis. Bitesize Bio. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The reaction mixture is cooled to room temperature and quenched with a 50 mL portion of a 10% aqueous solution of NaNO 2. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2021, June 30). Review of "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(10), 2269-2276. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
  • MDPI. (2004, April 30). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid preparation. Organic Syntheses Procedure. Retrieved from [Link]

  • Googleapis.com. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Retrieved from [Link]

  • NIH. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Retrieved from [Link]

Sources

Optimization

Topic: Minimizing Lactam Formation (Impurity A) During Gabapentin Synthesis

Technical Support Center: Gabapentin Synthesis & Impurity Control Introduction: The Lactam Challenge In the synthesis of Gabapentin (Neurontin), the formation of Gabapentin-Lactam (2-azaspiro[4.5]decan-3-one; USP Related...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gabapentin Synthesis & Impurity Control

Introduction: The Lactam Challenge

In the synthesis of Gabapentin (Neurontin), the formation of Gabapentin-Lactam (2-azaspiro[4.5]decan-3-one; USP Related Compound A) is the primary thermodynamic sink. Unlike typical impurity profiles where side-products are formed via irreversible pathways, the Gabapentin-Lactam equilibrium is reversible and highly sensitive to three vectors: pH, Temperature, and Solvation .

This guide moves beyond standard operating procedures (SOPs) to explain the causality of lactamization and provides a self-validating troubleshooting framework for your process development.

Module 1: The Mechanistic Root Cause

To control the impurity, you must understand its driving force. Gabapentin exists primarily as a zwitterion in neutral solution. Lactamization is an intramolecular nucleophilic attack of the amine tail onto the carbonyl head, releasing water.[1]

Key Insight: The reaction is acid-catalyzed .

  • In Acid (pH < 6.0): Protonation of the carbonyl oxygen makes it more electrophilic, lowering the activation energy for cyclization.

  • In Base (pH > 8.0): While less rapid than acid catalysis, high pH can cause hydrolysis issues or racemization if chiral precursors are used (though Gabapentin is achiral).

  • The Stability Window: The zwitterionic form is most stable against cyclization between pH 6.0 and 7.3 .

Diagram 1: The Kinetic vs. Thermodynamic Pathway

This diagram illustrates the competing forces during the critical Hofmann rearrangement and subsequent workup.

Gabapentin_Lactam_Pathway cluster_risk High Risk Zone CDMA 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Iso Isocyanate Intermediate CDMA->Iso Hofmann Rearrangement (NaOCl/NaOH, <25°C) Gaba_Salt Gabapentin Sodium Salt Iso->Gaba_Salt Hydrolysis (In-situ) Gaba_Zw Gabapentin (Zwitterion) Gaba_Salt->Gaba_Zw Acidification (Target pH 6.0-7.2) Lactam Gabapentin-Lactam (Impurity A) Gaba_Zw->Lactam Acid Catalysis (pH < 6) Thermal Stress (>75°C) Dehydration Lactam->Gaba_Zw Hydrolysis (Strong Acid/Base)

Caption: The conversion of Gabapentin to Lactam is reversible. Process controls must prevent entering the "High Risk Zone" of acidic pH and high heat.

Module 2: Critical Process Parameters (CPPs)

The following data summarizes the impact of specific variables on lactam formation rates.

ParameterCritical RangeEffect on Lactam FormationRecommendation
Hydrolysis pH < 6.0Exponential Increase. Acid catalyzes ring closure.[2]Maintain pH 6.8–7.2 during precipitation.
Temperature > 75°CLinear Increase. Supplies activation energy for dehydration.Keep hydrolysis < 40°C if possible; Drying < 50°C.
Chloride Ions > 100 ppmCatalytic. Chloride ions can stabilize the transition state or indicate residual mineral acid.Wash wet cake thoroughly. Use organic acids (e.g., formic) if possible.
Drying Humidity < 10% RHCounter-Intuitive. Ultra-low humidity in milled samples prevents crystal annealing, leaving high-energy amorphous regions that cyclize.Do not over-dry. Target 0.5% water content (LOD), not 0%.

Module 3: Step-by-Step Optimization Protocol

Step 1: The Hofmann Rearrangement
  • Protocol: React 1,1-cyclohexanediacetic acid monoamide (CDMA) with Sodium Hypochlorite (NaOCl) and NaOH.

  • Control Point: Maintain temperature < 25°C during oxidant addition.

  • Why? Higher temperatures promote the formation of impurities before the rearrangement is complete.

Step 2: Acidification & Isolation (The "Kill Step")

This is where 80% of lactam failures occur. You are converting the stable sodium salt to the free amino acid.

  • Protocol:

    • Cool the reaction mixture to 15–20°C .

    • Slowly add HCl (or Formic Acid) to adjust pH.

    • STOP exactly at pH 7.1 ± 0.1 .

    • Allow crystallization to occur at this neutral pH.

    • Only if yield is poor, lower pH to 6.8, but never shoot past 6.0.

  • Validation: If you overshoot to pH 4.0 and try to bring it back with NaOH, you have already generated lactam that will co-precipitate.

Step 3: Filtration and Washing[3]
  • Protocol: Wash the cake with Isopropanol (IPA) or Methanol.

  • Why? Organic solvents remove residual mineral acids (HCl) better than water alone. Residual HCl acts as a catalyst for lactamization during the drying phase.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: High Lactam (>0.1%) Check_Stage At which stage? Start->Check_Stage Stage_Rxn After Reaction/Workup Check_Stage->Stage_Rxn Stage_Dry After Drying/Storage Check_Stage->Stage_Dry Check_pH Check Workup pH Stage_Rxn->Check_pH Check_Cl Check Chloride Content Stage_Dry->Check_Cl pH_Low pH was < 6.0 Check_pH->pH_Low pH_Good pH was 6.8-7.2 Check_pH->pH_Good Action_pH Action: Tighter pH control. Do not overshoot. pH_Low->Action_pH Check_Temp Check Hydrolysis Temp pH_Good->Check_Temp Temp_High Temp > 40°C Check_Temp->Temp_High Temp_Good Temp OK Check_Temp->Temp_Good Action_Temp Action: Cool reaction before acidification. Temp_High->Action_Temp Action_Unknown Action: Check Raw Material (CDMA purity). Temp_Good->Action_Unknown Cl_High Cl- > 100ppm Check_Cl->Cl_High Cl_Low Cl- Low Check_Cl->Cl_Low Action_Wash Action: Improve Cake Wash (Use IPA/MeOH). Cl_High->Action_Wash Check_Mill Did you Mill/Grind? Cl_Low->Check_Mill Mill_Yes Yes Check_Mill->Mill_Yes Mill_No No Check_Mill->Mill_No Action_Anneal Action: Amorphous instability. Allow humidity annealing. Mill_Yes->Action_Anneal Mill_No->Action_Unknown

Caption: Diagnostic flow for identifying the source of lactam contamination.

Troubleshooting Guides & FAQs

Scenario A: "My lactam levels are low in the wet cake but spike after drying."
  • Diagnosis: This indicates Thermal Stress + Acid Residue .

  • The Science: The wet cake likely contains residual HCl trapped in the crystal lattice or mother liquor. Upon heating in the dryer, the water evaporates, effectively concentrating the acid. Hot, concentrated acid rapidly cyclizes Gabapentin.

  • Solution:

    • Verify the pH of the final wash solvent (it should be neutral).

    • Lower drying temperature to < 50°C and use vacuum.

    • Switch to a "displacement wash" with Isopropanol to remove acidic water before drying.

Scenario B: "We see high lactam immediately after acidification."
  • Diagnosis: Local Acidification .

  • The Science: Even if your final pH is 7.0, if you dumped concentrated HCl into the reactor, the "splash zone" experienced pH < 1.0 for seconds. This is enough to generate lactam.

  • Solution:

    • Use dilute acid (e.g., 6N HCl instead of 12N).

    • Increase agitation speed (RPM) during addition to ensure instant dispersion.

    • Add acid sub-surface via a dip tube, not from the top.

Scenario C: "The product passes QC initially but fails stability (lactam increases) after 3 months."
  • Diagnosis: Amorphous Content / Crystal Defects .

  • The Science: If the product was milled or micronized, the crystal lattice was disrupted.[2] Amorphous Gabapentin has higher energy and higher mobility than crystalline Gabapentin, allowing the molecules to orient themselves for cyclization even at room temperature.

  • Solution:

    • Avoid aggressive milling.

    • Store at controlled humidity (40-60% RH). Extremely dry storage can actually prevent the "healing" (annealing) of these crystal defects.

References

  • United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. (Defines Limit of Lactam < 0.4%).
  • Augart, S., et al. (2000). Process for the preparation of gabapentin. U.S. Patent 6,054,482.[3][4][5] Link (Establishes the correlation between mineral acid anions and storage instability).

  • Satzinger, G., et al. (1977). Cyclic Amino Acids. U.S. Patent 4,024,175.[3][4][5] Link (Foundational synthesis and lactam characterization).

  • Zhu, L., et al. (2010). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research. Link (Explains the counter-intuitive effect of humidity on milled samples).

  • Hadidi, S., et al. (2020).[6] Theoretical mechanistic insight into the gabapentin lactamization. Journal of Pharmaceutical and Biomedical Analysis. Link (DFT studies confirming the energy barriers of cyclization).

Sources

Optimization

Technical Support Guide: Mitigating Side Reactions in the Hydrolysis of 1,1-Cyclopentanediacetimide

Welcome to the technical support center for the hydrolysis of 1,1-cyclopentanediacetimide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reaction, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 1,1-cyclopentanediacetimide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reaction, a critical step in the synthesis of precursors for active pharmaceutical ingredients like Gabapentin.[1][2] Our focus is to provide actionable, in-depth solutions to common challenges, particularly the prevention of side reactions to maximize the yield and purity of the desired mono-amide product, 1,1-cyclopentanediacetic acid monoamide.

Section 1: Understanding the Reaction Landscape

The hydrolysis of 1,1-cyclopentanediacetimide is a nucleophilic acyl substitution reaction. While seemingly straightforward, the primary challenge lies in achieving selective cleavage of only one imide C-N bond to yield the mono-amide. The most common and problematic side reaction is the subsequent hydrolysis of the remaining amide, leading to the formation of 1,1-cyclopentanediacetic acid, the di-acid byproduct.[1][3]

Reaction_Pathway Start 1,1-Cyclopentanediacetimide (Starting Material) Desired 1,1-Cyclopentanediacetic Acid Monoamide (Desired Product) Start->Desired +1 eq. H₂O (Controlled Hydrolysis) Side 1,1-Cyclopentanediacetic Acid (Di-acid Side Product) Desired->Side +1 eq. H₂O (Over-hydrolysis)

Caption: Desired reaction pathway vs. the over-hydrolysis side reaction.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 1,1-cyclopentanediacetimide. What should I do?

Answer: This indicates that the reaction has not gone to completion, likely due to insufficient activation of the substrate or non-optimal reaction conditions.

  • Causality: Amide and imide hydrolysis, especially under basic conditions, requires overcoming a significant activation energy barrier for the nucleophilic attack on the carbonyl carbon.[4] Low temperatures or insufficient base concentration can stall the reaction.

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. A typical approach is to increase the temperature in 5-10°C increments, monitoring the reaction progress closely by TLC or HPLC. Vigorous heating should be avoided as it can promote the over-hydrolysis side reaction.[5][6]

    • Verify Reagent Stoichiometry: Ensure that at least one full equivalent of the hydrolyzing agent (e.g., NaOH or KOH) is used. For base-promoted hydrolysis, the hydroxide ion is a reactant, not just a catalyst.[7]

    • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to drive it to completion.

Question 2: My primary impurity is a more polar spot on TLC, which I've confirmed is the di-acid. How do I prevent this over-hydrolysis?

Answer: The formation of the di-acid is the most common side reaction and results from the hydrolysis of the desired mono-amide product. Preventing it requires precise control over reaction conditions to favor the first hydrolysis step.

  • Causality: The second hydrolysis step (amide to carboxylic acid) is often slower than the first (imide to amide), but given enough energy and reagents, it will proceed. The key is to exploit this kinetic difference.

  • Solutions:

    • Strict Stoichiometric Control: This is the most critical factor. Use precisely 1.0 to 1.1 equivalents of your base (e.g., NaOH). An excess of base will readily attack the mono-amide product as it forms.

    • Lower the Reaction Temperature: Over-hydrolysis is more sensitive to temperature than the initial ring-opening. Running the reaction at a lower temperature (e.g., room temperature or slightly below) can significantly improve selectivity for the mono-amide.[8]

    • Careful Monitoring and Quenching: Monitor the disappearance of the starting material via TLC or HPLC. Once the starting imide is consumed, the reaction should be promptly quenched by acidification (e.g., with HCl) to a pH of approximately 4.0.[1] This neutralizes the excess base, preventing further hydrolysis.

Troubleshooting_Workflow cluster_problems Identified Problem cluster_solutions Corrective Actions start Analyze Reaction Outcome (TLC / HPLC) p1 High Starting Material (SM) Remaining start->p1 Incomplete Conversion p2 Significant Di-Acid Formation start->p2 Over-hydrolysis s1 Increase Temperature Gradually Extend Reaction Time p1->s1 s2 Reduce Base Stoichiometry (1.0-1.1 eq.) Lower Reaction Temperature Quench Promptly After SM Consumption p2->s2

Caption: A logical workflow for troubleshooting common hydrolysis issues.

Question 3: I am observing decarboxylation of my product. Is this common and how can I avoid it?

Answer: While less common than over-hydrolysis for this specific molecule, decarboxylation can occur under harsh conditions, particularly with prolonged heating in strong acid.

  • Causality: Decarboxylation is the loss of CO₂ from a carboxylic acid.[9] While it occurs most readily in β-keto acids or gem-dicarboxylic acids, gem-diacetic acids like the di-acid byproduct can decarboxylate under sufficiently high temperatures.[10] The resulting product would be a monocarboxylic acid, fundamentally altering the desired molecular scaffold.

  • Solutions:

    • Avoid Excessive Heat: This is the primary preventative measure. Maintain the lowest effective temperature during both the reaction and the workup.

    • Prefer Basic Hydrolysis: Acid-catalyzed hydrolysis often requires more heat and can promote decarboxylation more readily than basic conditions.[11][12]

    • Control Workup Conditions: During acidic workup to precipitate the product, avoid boiling the solution. Perform acidification at cooler temperatures (e.g., 5-10°C) and avoid prolonged exposure to low pH at high temperatures.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of basic hydrolysis for 1,1-cyclopentanediacetimide?

The mechanism is a two-step nucleophilic acyl substitution.[7] First, a hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the imide. This forms a tetrahedral intermediate. The ring then opens as the C-N bond cleaves, using the nitrogen as a leaving group, which is immediately protonated by water or a transient carboxylic acid to form the more stable mono-amide product.[5][13]

Q2: Which is preferred for this reaction: acidic or basic hydrolysis?

Basic hydrolysis is generally preferred for achieving selective mono-hydrolysis of 1,1-cyclopentanediacetimide.[14][15]

  • Expertise: Basic conditions allow for more precise stoichiometric control, as the hydroxide ion is consumed in the reaction. This makes it easier to prevent over-hydrolysis.

  • Trustworthiness: Acidic hydrolysis is catalytic and typically requires heat, making the reaction harder to stop at the mono-amide stage and increasing the risk of decarboxylation.[16] The product amine is also protonated, which can complicate workup.[7]

Q3: How critical is solvent choice?

Water is the most common solvent as it is the hydrolyzing agent. However, co-solvents can be used to improve the solubility of the starting imide.

  • Experience: Using a water-miscible co-solvent like methanol or dioxane can create a more homogeneous reaction mixture, potentially leading to more consistent results.[5][13] However, for industrial processes, minimizing organic solvents is often preferred. The use of only water with a strong base like NaOH is well-documented and effective.[1]

Section 4: Recommended Protocol & Data

This protocol is designed to maximize the yield of 1,1-cyclopentanediacetic acid monoamide while minimizing the formation of the di-acid.

Experimental Protocol: Controlled Basic Hydrolysis
  • Reaction Setup: To a solution of 1,1-cyclopentanediacetimide (1.0 eq.) in demineralized water (approx. 10-15 volumes), add a 20% aqueous solution of sodium hydroxide (1.05 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 40-50°C and stir.

  • Monitoring: Monitor the reaction every 30-60 minutes using TLC or HPLC. The desired mono-amide product will be more polar than the starting imide, and the di-acid byproduct will be the most polar.

  • Quenching: Once the starting imide is no longer detectable, immediately cool the reaction mixture to 5-10°C in an ice bath.

  • Product Isolation: Slowly add concentrated hydrochloric acid (HCl) to adjust the pH of the solution to ~4.0. The desired product will precipitate out of the solution.

  • Purification: Stir the resulting slurry for 30-60 minutes at low temperature, then filter the solids. Wash the filter cake with cold water and dry under vacuum at ~50°C to yield the final product.[1]

Table 1: Influence of Key Parameters on Selectivity
ParameterCondition for High Selectivity (Mono-amide)Rationale & Causality
Base Stoichiometry 1.0 - 1.1 equivalentsPrevents excess nucleophile from attacking the desired mono-amide product.[7]
Temperature 40 - 60°CProvides sufficient energy for the first hydrolysis without excessively promoting the second, higher-activation energy step.[8]
Reaction Time Monitor until SM consumedAvoids prolonged reaction times where the mono-amide can convert to the di-acid.
Quench pH ~4.0Ensures the carboxylic acid group is protonated for precipitation while stopping the base-promoted hydrolysis.[1]
References
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.
  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Maguire, J. H., & Dudley, K. H. (1977). Colorimetric hydroxylamine-iron (III) methods for studies of the enzymatic hydrolyses of cyclic imides and of amic acids. Analytical Chemistry, 49(2), 292–297. Retrieved from [Link]

  • Course Hero. (n.d.). 27. Gabapentine Manufacturing Process. Retrieved from [Link]

  • Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Quick Company. (n.d.). Process For The Preparation Of Gabapentin. Retrieved from [Link]

  • Patents. (n.d.). PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Schaffer, A., et al. (2018). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Geochimica et Cosmochimica Acta, 238, 456-467. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Khan, M. N. (2000). Kinetics and mechanism of the alkaline hydrolysis of maleimide. International journal of chemical kinetics, 32(7), 429-436. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic Imide Dioximes: Formation and Hydrolytic Stability. Retrieved from [Link]

  • Google Patents. (2006). WO2006000562A1 - Process for the preparation of gabapentin.
  • National Institutes of Health. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Retrieved from [Link]

  • Google Patents. (2000). US6037476A - Process for making cyclic imides.
  • Google Patents. (2010). CA2570461C - Process for the preparation of gabapentin.
  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Lambdageeks. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]

  • ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • PubMed. (2010, February 24). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Retrieved from [Link]

  • Google Patents. (2021). EP3604272A1 - Process for the preparation of gabapentin.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • MDPI. (2018, April 18). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. Retrieved from [Link]

  • Pearson+. (n.d.). Cyclic Anhydrides and Imides. Retrieved from [Link]

  • Henry Rzepa's Blog. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Retrieved from [Link]

  • ResearchGate. (2019, February 14). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Pearson+. (n.d.). Draw a mechanism for the hydrolysis of cyclopentanone ethylene ac.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. Retrieved from [Link]

  • PubMed. (2007, May 3). The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. Retrieved from [Link]

  • Henry Rzepa's Blog. (2009, April 12). Conformational analysis and enzyme activity: models for amide hydrolysis. Retrieved from [Link]

Sources

Troubleshooting

Overcoming filtration issues with 1-Carbamoylcyclopentane-1-carboxylic acid precipitates

Executive Summary 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) is a critical intermediate, often generated via the partial hydrolysis of 5,5-cyclopentanespirohydantoin or through the Bucherer-Bergs reaction pathways....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) is a critical intermediate, often generated via the partial hydrolysis of 5,5-cyclopentanespirohydantoin or through the Bucherer-Bergs reaction pathways. Users frequently report "filtration blinding," thixotropic cake formation (turning to paste upon agitation), and low purity due to mother liquor occlusion.

This guide addresses the physical chemistry governing CCCA precipitation. The molecule's zwitterionic potential and the high-ionic-strength environment of its synthesis create a narrow operating window for successful isolation.

Module 1: The Physics of Filtration Failure

Before attempting a fix, identify which failure mode you are experiencing.

The "Crash" Phenomenon (Particle Size)

Symptom: The filtration starts fast but stops completely within seconds. A thin, impermeable "skin" forms on the filter paper. Root Cause: Rapid acidification causes catastrophic nucleation . When the pH of the hydrolysis mixture (usually pH >11) drops rapidly through the CCCA pKa window, the solution becomes highly supersaturated. Instead of growing large crystals, the system generates billions of sub-micron particles (fines) that pack tightly, blocking filter pores.

The Viscosity Trap (Occlusion)

Symptom: The cake is sticky, "mud-like," and difficult to wash. Root Cause: CCCA is often isolated from a matrix rich in sodium salts (NaCl or Na₂SO₄). High ionic strength increases the viscosity of the mother liquor. If the crystal lattice is irregular (dendritic growth), these viscous salt solutions get trapped inside the crystals (inclusion) and between them (occlusion), leading to poor purity.

Chemical Reversion (The Hidden Danger)

Symptom: Yield loss and presence of hydantoin in the final product. Root Cause: CCCA is chemically labile. Under prolonged acidic conditions or excessive heat during drying, it can cyclize back to the starting hydantoin or hydrolyze further to 1-aminocyclopentanecarboxylic acid (cycloleucine). Speed of filtration is a purity parameter.

Module 2: Troubleshooting Protocols

Protocol A: Controlled Neutralization Crystallization (CNC)

Use this if you are experiencing "Crash" failure (fines).

The Logic: Instead of dumping acid into the reaction mixture, we must control the supersaturation level to favor crystal growth over nucleation.

Step-by-Step:

  • Starting State: Ensure your alkaline reaction mixture (containing CCCA salt) is at 40–45°C . (Do not go higher to avoid hydrolysis).

  • The Seed Point: Adjust pH slowly with mineral acid (HCl or H₂SO₄) until the solution becomes slightly turbid (Cloud Point). STOP acid addition.

  • Annealing: Hold agitation for 30 minutes. This allows the initial crystals to organize.

  • The Drop: Resume acid addition at a rate of 0.1 pH units per minute .

  • Terminal pH: Stop exactly at the isoelectric point (typically pH 2.5–3.0 for this class of compounds). Going lower increases solubility and wastes yield.

Protocol B: The "Body Feed" Technique

Use this if you have a slimy/compressible cake.

The Logic: By adding a rigid, porous skeleton (filter aid) to the slurry, you prevent the compressible CCCA crystals from sealing off the flow channels.

Step-by-Step:

  • Pre-Coat: Apply a 5mm layer of Celite® 545 (or equivalent diatomaceous earth) to your filter.

  • Body Feed: Add 1–5% (w/w relative to expected solid yield) of the same filter aid directly into your crystallization slurry before filtration.

  • Filtration: Pour the slurry. The filter aid creates a lattice that keeps the CCCA crystals spaced apart, maintaining permeability.

Module 3: Decision Support Diagrams

Troubleshooting Decision Tree

FiltrationTroubleshooting Start Filtration Issue Detected CheckFlow Is Flow Rate < 10% of expected? Start->CheckFlow CheckCake Is Cake 'Slimy' or Compressible? CheckFlow->CheckCake No Action_pH Action: Restart with Controlled Neutralization CheckFlow->Action_pH Yes (Blinding) CheckPurity Is Purity Low (High Salt)? CheckCake->CheckPurity No Action_Aid Action: Add Body Feed (Celite 545) CheckCake->Action_Aid Yes Action_Temp Action: Increase Temp to 45°C (Reduce Viscosity) CheckPurity->Action_Temp Yes (Viscosity) Action_Wash Action: Displacement Wash (Do not suck dry) CheckPurity->Action_Wash Yes (Occlusion) Action_Temp->Action_Wash

Figure 1: Decision matrix for diagnosing filtration failures based on flow rate and cake consistency.

The Stability-Isolation Workflow

StabilityWorkflow Hydantoin Spiro-Hydantoin (Precursor) BaseHydrolysis Base Hydrolysis (pH > 12, Heat) Hydantoin->BaseHydrolysis CCCA_Salt CCCA Salt (In Solution) BaseHydrolysis->CCCA_Salt Degradation Hydrolysis to Amino Acid BaseHydrolysis->Degradation Overheating Acidification Acidification (pH < 4) CCCA_Salt->Acidification Cool to <20°C CCCA_Solid CCCA Precipitate (Target) Acidification->CCCA_Solid Fast Filtration Reversion Reversion to Hydantoin Acidification->Reversion Heat or Delay

Figure 2: Chemical stability pathway. Note the red dotted lines indicating risks of reversion if filtration is delayed or heated.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the cake crack when I apply vacuum? A: This is due to cake shrinkage . CCCA precipitates often trap significant solvent. As the solvent is removed, the crystal bed collapses.

  • Fix: Do not let the cake run dry until the final wash is complete. Maintain a 1cm head of liquid above the cake during washing (Displacement Washing). If cracks appear, smooth them with a spatula immediately to prevent "channeling" (where wash solvent bypasses the crystals).

Q2: Can I use water to wash the cake? A: Yes, but with caution. CCCA has moderate water solubility, especially if the pH drifts.

  • Fix: Use ice-cold water (0–5°C) acidified to pH 3.0. This minimizes solubility losses while effectively removing the sodium salts.

Q3: My yield is 20% lower than expected. Where is it? A: Check your mother liquor pH. If you stopped at pH 4.0 or 5.0, you are likely above the isoelectric point, and significant product remains in solution as a salt. Conversely, if you went to pH 1.0, you might have triggered acid-catalyzed cyclization back to the hydantoin (see Figure 2). Target pH 2.5–3.0 .

Q4: The solid turns into a paste when I try to scoop it out. A: This is thixotropy . The mechanical shear of scooping breaks the weak hydrogen-bonding network holding the crystals, turning the wet cake into a fluid.

  • Fix: Dry the cake as much as possible on the filter (using a rubber dam to press it) before removal. Avoid excessive agitation during unloading.

Module 5: Data Reference Table

ParameterSpecification / BehaviorTechnical Note
Target pH 2.5 – 3.0Isoelectric point region for max precipitation.
Temperature < 20°C (Filtration)Higher temps increase solubility and degradation risk.
Crystal Habit Needles / PlatesProne to packing; use Filter Aid if PSD < 10µm.
Solvent Compatibility Water (Poor), Alcohols (Good)Use alcohols for recrystallization, not washing (unless yield loss is acceptable).
Stability LabileReverts to hydantoin in hot acid; hydrolyzes in hot base.

References

  • Synthesis of Cycloalkane Carboxylic Acids: Title: Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.[1] Source: National Institutes of Health (PMC). URL:[Link] (Contextual analog for cycloalkane acid isolation).

  • Title: Process for the preparation of 1-aminocyclopentane-1-carboxylic acid (Cycloleucine) and intermediates.
  • Filtration of Zwitterionic Intermediates: Title: The Acid-Base Behaviour of Amino Acids (Isoelectric Precipitation). Source: Chemguide. URL:[Link]

  • Analogous Compound Isolation (Irbesartan Intermediate): Title: An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.[2] Source: Google Patents (WO2010079405A2). URL:

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Purity of Chiral Gabapentin Intermediates

Welcome to the Technical Support Center for the synthesis and purification of chiral gabapentin intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of chiral gabapentin intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for enhancing enantiomeric purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the successful synthesis of enantiomerically pure gabapentin precursors.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for establishing the chirality of gabapentin intermediates?

The most common strategies for introducing chirality in gabapentin synthesis involve either asymmetric synthesis or the resolution of a racemic mixture.

  • Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer. A notable example is the use of organocatalysts, such as O-TMS-protected prolinol, in the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde. This method can yield the desired product with high enantiomeric excess (ee)[1].

  • Chiral Resolution: This involves separating a racemic mixture of an intermediate into its individual enantiomers. A highly effective method is enzymatic kinetic resolution. For instance, nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic nitrile, leaving the other enantiomer in high enantiomeric purity[2].

Q2: My enzymatic resolution is not reaching the desired >99% ee. What are the likely causes and how can I troubleshoot this?

Achieving high enantiomeric excess in enzymatic resolutions is a multi-factorial process. Here are some common issues and their solutions:

  • Suboptimal Reaction Conditions: Enzyme activity and selectivity are highly dependent on pH, temperature, and solvent.[3][4]

    • Troubleshooting: Systematically screen a range of pH values and temperatures to find the optimal conditions for your specific nitrilase. Ensure the chosen organic solvent does not denature the enzyme.

  • Enzyme Inhibition: The product of the enzymatic reaction or impurities in the substrate can inhibit the enzyme, leading to a stall in the reaction before completion.

    • Troubleshooting: Monitor the reaction progress over time. If the reaction plateaus, consider in-situ product removal or using a biphasic solvent system to extract the product from the aqueous enzyme phase.

  • Incorrect Enzyme Loading: The amount of enzyme used can impact the reaction rate and selectivity.

    • Troubleshooting: Optimize the enzyme loading. Too little enzyme may result in an impractically long reaction time, while too much can be uneconomical.

Q3: I am observing low yields in my chemical synthesis of gabapentin lactam. What are the potential reasons?

Low yields in the synthesis of gabapentin lactam, a key intermediate, can often be traced back to the specific synthetic route employed. For example, in the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDMA), several factors can influence the yield.[5][6]

  • Incomplete Reaction: The Hofmann rearrangement requires precise stoichiometric control of the halogenating agent and base.

    • Troubleshooting: Carefully control the addition rate and temperature of the reagents. Ensure anhydrous conditions, as water can consume the reagents.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired lactam.

    • Troubleshooting: Optimize the reaction temperature. Lower temperatures often minimize side reactions. Additionally, the choice of base can influence the product distribution.

  • Difficult Isolation: The workup and purification of gabapentin lactam can be challenging.

    • Troubleshooting: An acidic workup is typically used to hydrolyze the lactam to gabapentin hydrochloride, which can then be isolated.[7] Ensure the pH is sufficiently low to complete the hydrolysis.

II. Troubleshooting Guides

Guide 1: Optimizing Enzymatic Kinetic Resolution of 1-Cyanocyclohexaneacetonitrile

This guide focuses on troubleshooting the enzymatic kinetic resolution of racemic 1-cyanocyclohexaneacetonitrile to produce enantiomerically pure (R)-1-cyanocyclohexaneacetic acid, a precursor to (S)-gabapentin.[2]

Problem: Low Enantiomeric Excess (<95% ee) of (R)-1-Cyanocyclohexaneacetic Acid

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal pH 1. Prepare a series of buffer solutions with pH values ranging from 6.0 to 8.0 in 0.5 unit increments. 2. Run small-scale reactions in each buffer, keeping all other parameters constant. 3. Analyze the ee of the product at a fixed time point for each reaction.Nitrilase activity and enantioselectivity are highly pH-dependent. The optimal pH ensures the enzyme's active site is in the correct protonation state for efficient and selective catalysis.[2]
Incorrect Temperature 1. Set up parallel reactions at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). 2. Monitor both the reaction rate and the ee of the product.Temperature affects both the rate of the enzymatic reaction and the enzyme's stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and a loss of selectivity.[2]
Product Inhibition 1. Analyze reaction aliquots at different time points to determine if the reaction rate decreases significantly over time. 2. If inhibition is suspected, consider using a packed-bed bioreactor with continuous product removal.The accumulation of the product, 1-cyanocyclohexaneacetic acid, can inhibit the nitrilase, preventing the reaction from reaching high conversion and, consequently, high ee.[2]
Enzyme Deactivation 1. Ensure all reagents and solvents are of high purity. 2. If using immobilized enzymes, check for leaching of the enzyme from the support. 3. Consider adding stabilizing agents, such as glycerol, if compatible with the reaction.Impurities or harsh reaction conditions can lead to the deactivation of the enzyme. Immobilized enzymes can offer greater stability and reusability.[8]

Experimental Protocol: Screening for Optimal pH in Enzymatic Resolution

  • Prepare 100 mM phosphate buffer solutions at pH 6.0, 6.5, 7.0, 7.5, and 8.0.

  • In five separate vials, add 10 mL of each buffer solution.

  • To each vial, add a specific amount of the nitrilase enzyme (e.g., 10 mg).

  • Add the substrate, racemic 1-cyanocyclohexaneacetonitrile, to each vial to a final concentration of 50 mM.

  • Incubate the vials at a constant temperature (e.g., 30°C) with gentle agitation.

  • After a predetermined time (e.g., 24 hours), quench the reaction by adding an acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the enantiomeric excess of the extracted 1-cyanocyclohexaneacetic acid using chiral HPLC.

Guide 2: Enhancing Yield and Purity in the Synthesis of Gabapentin from 1-Cyanocyclohexaneacetic Acid

This guide addresses common issues in the chemical conversion of 1-cyanocyclohexaneacetic acid to gabapentin.[9]

Problem: Low Overall Yield and Impurity Formation

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Hydrogenation 1. Screen different hydrogenation catalysts (e.g., Raney Ni, Pd/C). 2. Optimize hydrogen pressure and reaction temperature. 3. Ensure the catalyst is not poisoned by impurities from the previous step.The choice of catalyst and reaction conditions are critical for the efficient reduction of the nitrile group to an amine without causing side reactions.[9]
Lactam Formation during Workup 1. After hydrogenation, directly proceed to the hydrolysis step without isolating the intermediate amino acid. 2. Maintain acidic conditions during the workup to prevent intramolecular cyclization to the gabapentin lactam.The intermediate aminomethylcyclohexaneacetic acid can readily cyclize to form the lactam, especially under neutral or basic conditions, leading to yield loss.[6]
Incomplete Hydrolysis of Lactam 1. If gabapentin lactam is formed, ensure complete hydrolysis by refluxing with a strong acid (e.g., 6N HCl) for a sufficient duration. 2. Monitor the reaction by TLC or HPLC to confirm the disappearance of the lactam.Incomplete hydrolysis of the lactam will result in a mixture of gabapentin and the lactam, complicating purification and reducing the final yield.[7]
Impurities from Starting Material 1. Ensure the starting 1-cyanocyclohexaneacetic acid is of high purity. 2. Purify the starting material by recrystallization if necessary.Impurities in the starting material can interfere with the hydrogenation reaction or be carried through to the final product, affecting its purity.[10]

Experimental Protocol: Hydrogenation of 1-Cyanocyclohexaneacetic Acid

  • In a hydrogenation reactor, dissolve 1-cyanocyclohexaneacetic acid in a suitable solvent (e.g., water or a lower alcohol).

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 10 mol%).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to the optimal temperature (e.g., 50°C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using HPLC.

  • Once the reaction is complete, carefully filter off the catalyst.

  • The resulting solution containing the crude aminomethylcyclohexaneacetic acid can be used directly in the next hydrolysis step.

III. Visualizations

Chemoenzymatic_Synthesis_of_Gabapentin cluster_racemic_start Racemic Starting Material cluster_enzymatic_resolution Enzymatic Kinetic Resolution cluster_chemical_synthesis Chemical Synthesis rac_nitrile Racemic 1-Cyanocyclohexane- acetonitrile enzyme Nitrilase (e.g., from Rhodococcus) rac_nitrile->enzyme s_acid (S)-1-Cyanocyclohexane- acetamide enzyme->s_acid Hydrolysis of (S)-enantiomer r_acid (R)-1-Cyanocyclohexane- acetic Acid (>99% ee) enzyme->r_acid Unhydrolyzed hydrogenation Hydrogenation (e.g., Raney Ni, H2) r_acid->hydrogenation hydrolysis Acid Hydrolysis (e.g., HCl, reflux) hydrogenation->hydrolysis gabapentin (S)-Gabapentin hydrolysis->gabapentin

Caption: Chemoenzymatic synthesis of (S)-Gabapentin.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Enantiomeric Excess (<95% ee) in Enzymatic Resolution cause1 Suboptimal pH start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Product Inhibition start->cause3 cause4 Enzyme Deactivation start->cause4 solution1 Screen pH range (6.0-8.0) cause1->solution1 solution2 Optimize reaction temperature cause2->solution2 solution3 In-situ product removal cause3->solution3 solution4 Use high-purity reagents and consider enzyme immobilization cause4->solution4

Caption: Troubleshooting workflow for low enantiomeric excess.

IV. References

  • Efficient chemoenzymatic synthesis of gabapentin by control of immobilized biocatalyst activity in a stirred bioreactor. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2018). PMC. Retrieved February 22, 2024, from [Link]

  • CN104911225A - Method for preparing gabapentin with chemo-enzymatic method. (2015). Google Patents. Retrieved February 22, 2024, from

  • A Concise Synthesis of Gabapentin via Intramolecular C-CH Insertion Reaction. (2003). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. (2024). ResearchGate. Retrieved February 22, 2024, from [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin. (2008). Google Patents. Retrieved February 22, 2024, from

  • Stereochemistry of gabapentin and several derivatives: Solid state conformations and solution equilibria. (2002). ResearchGate. Retrieved February 22, 2024, from [Link]

  • EP3604272A1 - Process for the preparation of gabapentin. (2020). Google Patents. Retrieved February 22, 2024, from

  • Chemo-enzymatic synthesis route of gabapentin. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. (2014). PMC. Retrieved February 22, 2024, from [Link]

  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. (2023). PMC. Retrieved February 22, 2024, from [Link]

  • CN1471507A - Improved method for the preparation of gabapentin intermediates. (2004). Google Patents. Retrieved February 22, 2024, from

  • A highly sensitive fluorimetric protocol based on isoindole formation for determination of gabapentin. (2014). RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (2019). Google Patents. Retrieved February 22, 2024, from

  • Gabapentin side effects and how to avoid them. (2021). SingleCare. Retrieved February 22, 2024, from [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Scientific Research Publishing. Retrieved February 22, 2024, from [Link]

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. Retrieved February 22, 2024, from [Link]

  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (2018). European Patent Office. Retrieved February 22, 2024, from [Link]

  • Separation and preparation method of trace impurities D in gabapentin bulk drug. (2021). Eureka. Retrieved February 22, 2024, from [Link]

  • Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • CA2598816A1 - Process and methods for the preparation of gabapentin and its intermediates. (2006). Google Patents. Retrieved February 22, 2024, from

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. (2022). PMC. Retrieved February 22, 2024, from [Link]

  • Side effects of gabapentin. (n.d.). NHS. Retrieved February 22, 2024, from [Link]

  • Gabapentin Side Effects: Common and Serious Side Effects. (2017). Healthline. Retrieved February 22, 2024, from [Link]

  • Gabapentin Signs, Symptoms, and Side Effects. (n.d.). The Recovery Village. Retrieved February 22, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Separation of 1-Carbamoylcyclopentane-1-carboxylic Acid: A Comparative Guide

Executive Summary & Chemical Context[1][2][3][4][5] 1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) represents a distinct challenge in liquid chromatography. Structurally characterized by a cyclopentane ring bearing bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Carbamoylcyclopentane-1-carboxylic acid (CCCA) represents a distinct challenge in liquid chromatography. Structurally characterized by a cyclopentane ring bearing both a carboxylic acid and a carbamoyl (amide) group, it is a polar, amphiphilic molecule often encountered as a hydrolysis product or synthetic intermediate of cyclic amino acids (e.g., cycloleucine analogs).

The Analytical Challenge:

  • High Polarity: The molecule binds poorly to standard C18 ligands, often eluting in the void volume (

    
    ).
    
  • Weak Chromophore: Lacking aromatic rings, CCCA requires detection at low UV wavelengths (<215 nm), increasing susceptibility to baseline drift and solvent interference.

  • Ionic Complexity: The presence of both acidic (-COOH) and neutral amide (-CONH2) groups creates pH-dependent retention shifts.

This guide objectively compares three separation modes—Aqueous Stable Reversed-Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pair Chromatography (IPC) —to determine the optimal workflow for research and QC environments.

Method Selection Decision Matrix

Before selecting a column, the chemical environment must be defined. The following decision tree outlines the logical pathway for method selection based on your specific laboratory constraints (e.g., MS compatibility, available instrumentation).

MethodSelection Start Start: CCCA Method Development CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS CheckUV Is UV Sensitivity Critical (<210 nm)? CheckMS->CheckUV No HILIC Recommended: HILIC Mode (Amide or Zwitterionic Phase) CheckMS->HILIC Yes (Volatile Buffer) RP_AQ Recommended: Aqueous C18 (Phosphate Buffer pH 2.5) CheckUV->RP_AQ Yes (Low Background) IPC Alternative: Ion-Pairing (Octanesulfonate + C18) CheckUV->IPC No (High Retention Needed) Note1 HILIC: Best for retention of polar species but requires long equilibration. HILIC->Note1 Note2 RP-AQ: Robust, cheap, but requires columns stable in 100% water. RP_AQ->Note2

Figure 1: Decision matrix for selecting the chromatographic mode based on detection requirements and analyte polarity.

Comparative Analysis of Separation Modes

Method A: Aqueous Stable Reversed-Phase (The "Workhorse")

This is the industry standard for related impurities (e.g., Gabapentin impurities in USP monographs). It relies on suppressing the ionization of the carboxylic acid to increase hydrophobicity.

  • Mechanism: Hydrophobic interaction.

  • Critical Parameter: pH must be maintained between 2.0–2.5 using Phosphate Buffer to keep the carboxylic acid protonated (neutral).

  • Column Requirement: Must use a "100% Aqueous Stable" C18 or a Polar-Embedded C18 to prevent phase dewetting (pore collapse).

FeaturePerformance RatingTechnical Notes
Retention (

)
ModerateRequires <5% organic solvent. Risk of elution near void volume.
Peak Shape ExcellentAcidic suppression (pH 2.2) minimizes silanol interactions.
Robustness HighInsensitive to small variations in temperature or flow.
MS Compatible NoPhosphate buffers are non-volatile (source clogging).
Method B: HILIC (The "Modern Approach")

Hydrophilic Interaction Liquid Chromatography is ideal for CCCA because the polar amide and acid groups interact strongly with the water layer on the stationary phase.

  • Mechanism: Partitioning between a water-rich layer on the surface and an acetonitrile-rich mobile phase.

  • Critical Parameter: Acetonitrile content (>80%).

  • Column: Amide or Zwitterionic (ZIC) phases are superior to bare silica for this carbamoyl derivative.

FeaturePerformance RatingTechnical Notes
Retention (

)
HighCCCA elutes later as polarity increases. Excellent separation from non-polar matrix.
Sensitivity HighHigh organic content enhances desolvation in LC-MS.
Equilibration PoorRequires 20–30 column volumes to stabilize the water layer.
Sample Diluent CriticalSample must be dissolved in high organic (e.g., 80% ACN) to prevent peak distortion.
Method C: Ion-Pair Chromatography (The "Legacy Alternative")

Uses a hydrophobic counter-ion (e.g., Octanesulfonic Acid) to form a neutral complex with the analyte, which then retains on a standard C18 column.

  • Pros: Extreme retention control.

  • Cons: Not recommended for modern method development unless absolutely necessary due to long equilibration times, column dedication (impossible to wash out fully), and incompatibility with MS.

Recommended Experimental Protocol (RP-HPLC)

Based on robustness and ease of transfer to QC labs, the Aqueous Stable RP-HPLC method is the primary recommendation for purity analysis.

Reagents & Preparation[5]
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • pH Adjuster: Phosphoric Acid (85%).

  • Solvent: Acetonitrile (Gradient Grade).

  • Standard: 1-Carbamoylcyclopentane-1-carboxylic acid reference standard (>98%).

Instrument Conditions[6]
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 150 x 4.6 mm, 3 or 5 µm). Note: Standard C18 columns will fail due to pore collapse in 100% buffer.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.2 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 210 nm (Bandwidth 4 nm).

  • Temperature: 30°C.

Isocratic Workflow

Due to the polarity of CCCA, a gradient is often unnecessary and can cause baseline drift at 210 nm.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
15.0955
Experimental Workflow Diagram

Workflow Prep Buffer Prep (20mM Phosphate, pH 2.2) Equil Column Equilibration (>10 Column Vols) Prep->Equil Sample Sample Dilution (Mobile Phase) Inject Injection (10-20 µL) Sample->Inject Equil->Inject Detect Detection (UV 210 nm) Inject->Detect

Figure 2: Step-by-step experimental workflow for the analysis of CCCA.

Supporting Data & Validation Criteria

When validating this method, the following acceptance criteria ensure the system is functioning correctly for a polar, low-UV analyte.

System Suitability Parameters (Simulated Data)
ParameterAcceptance LimitTypical Result (RP-Aq Mode)Explanation
Retention Time (

)
N/A4.5 – 6.0 minEarly elution is expected; ensure

.
Tailing Factor (

)

1.1Low pH suppresses silanol activity, improving symmetry.
Theoretical Plates (

)

~4500Indicates good column efficiency.
Signal-to-Noise (LOQ)

VariesCritical at 210 nm; requires high-purity solvents.
Troubleshooting "Ghost" Peaks

At 210 nm, the system is highly sensitive to impurities in the water or buffer salts.

  • Symptom: Cyclical baseline noise or ghost peaks.

  • Fix: Use a "Ghost Trap" column between the pump and the injector, or switch to HPLC-grade phosphate salts.

References

  • United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. (Methods utilizing phosphate buffer pH 2.2 for cyclic amino acid impurities).[5] USP-NF.

  • Ciavarella, A. B., et al. (2007).[1][3] "Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products." Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2016). "Impurity analysis of gabapentin by HPLC-UV-CAD." Application Note 72085.

  • PubChem. "1-Carbamoylcyclopentane-1-carboxylic acid Compound Summary." National Center for Biotechnology Information.

  • Sielc Technologies. "Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column." (Demonstrating mixed-mode separation for polar cyclic acids).

Sources

Comparative

FTIR Analysis and Functional Group Identification of Gabapentin Precursors: A Comparative Technical Guide

Executive Summary & Core Directive In the industrial synthesis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), particularly via the Hofmann rearrangement route, the control of precursors and intermediates is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the industrial synthesis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), particularly via the Hofmann rearrangement route, the control of precursors and intermediates is critical for preventing the formation of the toxic lactam impurity (2-azaspiro[4.5]decan-3-one).

This guide moves beyond basic spectral matching. It provides a mechanistic tracking system using Fourier Transform Infrared (FTIR) spectroscopy to monitor the transformation of 1,1-cyclohexanediacetic anhydride to the monoamide intermediate , and finally to Gabapentin . Unlike HPLC, which requires significant run time, FTIR offers an immediate, solid-state "fingerprint" assessment essential for Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks.

Chemical Pathway & Critical Control Points

To interpret the spectra accurately, one must understand the structural evolution of the carbonyl (


) functionality, which serves as the primary spectral beacon throughout the synthesis.
The Synthetic Route (Hofmann Rearrangement)
  • Starting Material: 1,1-Cyclohexanediacetic acid (CDA)

    
     dehydrated to 1,1-Cyclohexanediacetic Anhydride .
    
  • Intermediate: Ring opening with ammonia yields 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) .

  • Product: Hofmann rearrangement of CDMA yields Gabapentin .

  • Degradant: Intramolecular cyclization of Gabapentin yields Gabapentin-Lactam .

Gabapentin_Synthesis_FTIR Anhydride 1,1-Cyclohexanediacetic Anhydride (C=O: ~1780 & 1850 cm⁻¹) Monoamide 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) (Acid C=O: ~1710 cm⁻¹) (Amide I: ~1650 cm⁻¹) Anhydride->Monoamide Amination (Ring Opening) Gabapentin Gabapentin (Zwitterion) (COO⁻: 1540-1615 cm⁻¹) Monoamide->Gabapentin Hofmann Rearrangement Lactam Gabapentin-Lactam (Impurity) (Lactam C=O: 1701 cm⁻¹) Gabapentin->Lactam Cyclization (Degradation)

Figure 1: FTIR Spectral Evolution of Carbonyl Groups in Gabapentin Synthesis. Note the distinct shift in wavenumber frequency as the ring opens and re-closes.

Comparative Spectral Analysis

The power of FTIR in this context lies in the distinct shifts of the Carbonyl (


) and Amine (

) regions.[1] The following table synthesizes experimental data to establish pass/fail criteria.
Table 1: Functional Group Tracking Matrix
CompoundCritical Region: Carbonyl (

)
Critical Region: Amine/Hydroxyl (

)
Diagnostic Fingerprint
1,1-Cyclohexanediacetic Anhydride Doublet: ~1780 cm⁻¹ & 1850 cm⁻¹ (High frequency due to ring strain)Absent: No broad OH or NH bands.Presence of 1850 cm⁻¹ peak indicates unreacted starting material.
Acid Monoamide (CDMA) Split: Acid C=O (~1710 cm⁻¹) & Amide I (~1640-1660 cm⁻¹)Complex: Broad Acid O-H (2500-3000 cm⁻¹) & Amide N-H doublet (~3200-3400 cm⁻¹).Disappearance of 1850 cm⁻¹; appearance of Amide I/II bands.[1]
Gabapentin (Pure Zwitterion) Shifted: Carboxylate (

) antisym. stretch at 1540-1615 cm⁻¹ .
Zwitterionic: Broad

bands (2100-3000 cm⁻¹). No sharp >1700 cm⁻¹ peak.
Absence of 1700-1750 cm⁻¹ peak confirms zwitterionic form (no free acid/lactam).
Gabapentin-Lactam (Impurity) Sharp: Lactam C=O at 1701 cm⁻¹ .[2]Distinct: Water release peak often seen at ~3350 cm⁻¹ (if formed thermally).RED FLAG: Any sharp peak at 1701 cm⁻¹ in final product indicates degradation.

Technical Insight: The most common error in Gabapentin analysis is misinterpreting the carboxylate peaks (1540-1615 cm⁻¹) as amide peaks. In the pure drug, Gabapentin exists as a zwitterion; therefore, a "normal" carboxylic acid carbonyl peak at 1700+ cm⁻¹ should not be present. If observed, it indicates either the presence of the precursor (Monoamide) or the Lactam impurity.

Detailed Functional Group Identification

A. The Anhydride Precursor (1,1-Cyclohexanediacetic Anhydride)
  • Mechanism: Cyclic anhydrides exhibit strong coupling between the two carbonyls, resulting in two bands separated by ~60-70 cm⁻¹.

  • Key Marker: The band at 1850 cm⁻¹ is unique to the anhydride in this pathway. Its complete disappearance is the primary metric for reaction completion during amination.

B. The Monoamide Intermediate (CDMA)
  • Mechanism: The ring opening creates a free carboxylic acid and a primary amide.

  • Key Marker: You will see the emergence of the Amide I band (1640-1690 cm⁻¹) and the Amide II band (1550-1640 cm⁻¹) . Crucially, a standard carboxylic acid

    
     stretch appears around 1700-1730 cm⁻¹ .[3]
    
  • Differentiation: Unlike the final Gabapentin, the Monoamide has a non-zwitterionic carboxylic acid group, making the 1700+ region active.

C. Gabapentin (Target Product)
  • Mechanism: The Hofmann rearrangement removes the amide carbonyl and forms an amine. In solid state, the acidic proton transfers to the amine, forming a zwitterion (

    
     and 
    
    
    
    ).
  • Key Marker:

    • Loss of C=O: The spectrum is dominated by the carboxylate antisymmetric stretch (1615 cm⁻¹) and symmetric stretch (1400 cm⁻¹) .

    • Amine Region: Broad absorption between 2100-3000 cm⁻¹ due to

      
       stretching, often obscuring C-H stretches.
      
D. The Lactam Impurity (2-Azaspiro[4.5]decan-3-one)
  • Mechanism: Thermal stress causes dehydration and cyclization.

  • Key Marker: A sharp, intense peak at 1701 cm⁻¹ .

  • Detection Limit: FTIR can typically detect this impurity at levels >0.5-1.0%. For trace quantification (<0.1%), HPLC is required, but FTIR is excellent for rapid "Go/No-Go" screening.

Experimental Protocol: Rapid Screening Method

This protocol is designed for the rapid differentiation of precursors and product using Attenuated Total Reflectance (ATR), which requires minimal sample prep and preserves polymorphic forms.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).

  • Solvents: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 10-20 mg of the solid powder onto the center of the crystal.

  • Compression: Apply consistent pressure using the anvil (force gauge ~80-100 N) to ensure intimate contact. Note: Inconsistent pressure can alter peak intensities.

  • Acquisition: Scan the sample (range 4000-600 cm⁻¹, 32 scans).

  • Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the resolution between the Lactam (1701 cm⁻¹) and Carboxylate (1615 cm⁻¹) bands.

  • Analysis:

    • Check 1850 cm⁻¹: If present

      
      Anhydride Contamination .
      
    • Check 1700-1730 cm⁻¹: If sharp peak

      
      Lactam or Monoamide .
      
    • Check 1500-1650 cm⁻¹: Confirm characteristic Zwitterion doublet.

Decision Logic for Quality Control

Use the following logic flow to interpret the spectra of crude or purified Gabapentin samples.

FTIR_Decision_Tree Start Analyze Sample Spectrum (1500 - 1900 cm⁻¹ region) Check1850 Peak at ~1850 cm⁻¹? Start->Check1850 AnhydrideFail FAIL: Contains Anhydride (Incomplete Amination) Check1850->AnhydrideFail Yes Check1700 Sharp Peak at ~1700-1730 cm⁻¹? Check1850->Check1700 No CheckWater Broad Band at ~3350 cm⁻¹? Check1700->CheckWater Yes Pass PASS: Pure Gabapentin (Zwitterionic Form) Check1700->Pass No (Only 1540-1615 peaks) LactamFail FAIL: Lactam Impurity (Degradation) CheckWater->LactamFail Sharp 1701 + 3350 MonoamideFail FAIL: Monoamide Precursor (Incomplete Rearrangement) CheckWater->MonoamideFail Broad OH/NH mix

Figure 2: FTIR Decision Tree for Gabapentin Quality Control. This logic separates the target product from its specific precursors and degradation products.

References

  • Lin, S. Y., et al. (2010). "Progressive Steps of Polymorphic Transformation of Gabapentin Polymorphs Studied by Hot-stage FTIR Microspectroscopy." Journal of Pharmacy & Pharmaceutical Sciences, 13(1), 67-77. Link

  • NIST Chemistry WebBook. "cis-cyclohexane-1,2-dicarboxylic anhydride IR Spectrum." National Institute of Standards and Technology. Link

  • Hao, H., et al. (2025). "Continuous Synthesis of Gabapentin with a Microreaction System." Chemical Engineering Journal. Link

  • United States Pharmacopeia (USP). "Gabapentin: Identification Tests." USP-NF. Link

  • Zong, Z., et al. (2011).[4] "Solid-state characterization of gabapentin polymorphs." Journal of Pharmaceutical Sciences.

Sources

Validation

Validating purity assays for industrial grade 1-Carbamoylcyclopentane-1-carboxylic acid

Title: Validating Purity Assays for Industrial Grade 1-Carbamoylcyclopentane-1-carboxylic Acid: A Comparative Technical Guide Executive Summary 1-Carbamoylcyclopentane-1-carboxylic acid (often referred to as the "Monoami...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity Assays for Industrial Grade 1-Carbamoylcyclopentane-1-carboxylic Acid: A Comparative Technical Guide

Executive Summary 1-Carbamoylcyclopentane-1-carboxylic acid (often referred to as the "Monoamide" intermediate) is a critical precursor in the synthesis of cyclopentane-based amino acids and gabapentinoid analogs. Its purity is the single greatest predictor of downstream yield during Hofmann rearrangement.

However, industrial-grade batches frequently suffer from a specific "invisible" contamination profile: 1,1-Cyclopentanedicarboxylic acid (Diacid) and 1,1-Cyclopentanedicarboxamide (Diamide) .

This guide challenges the legacy reliance on Potentiometric Titration—which often fails to distinguish the active intermediate from its acidic impurities—and establishes a validated RP-HPLC protocol as the superior standard for industrial release testing.

Part 1: The Analytical Challenge

The structural nature of 1-Carbamoylcyclopentane-1-carboxylic acid presents three distinct barriers to accurate assay validation:

  • Chromophore Deficiency: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless.[1]

  • False Equivalency (Titration): The major impurity (Diacid) has two titratable protons. In a standard acid-base titration, a 5% Diacid impurity can mimic the stoichiometry of the target Monoamide, leading to assay values that appear "in spec" (e.g., 99.5%) despite significant contamination.

  • Zwitterionic Behavior: As an amino acid precursor, the molecule’s retention shifts drastically with pH, requiring precise buffering.

Comparison of Analytical Approaches
FeatureMethod A: Potentiometric Titration Method B: RP-HPLC (UV @ 210 nm) Method C: HPLC-CAD (Charged Aerosol)
Principle Acid-Base NeutralizationHydrophobic Separation / Amide AbsorptionParticle Charging / Universal Detection
Specificity Low (Responds to all acidic protons)High (Separates by polarity)Very High (Detects non-UV impurities)
LOD/LOQ N/A (Gross Assay only)~0.05%~0.01%
Cost/Run Low (< $5)Moderate ($20-30)High (Equipment cost)
Verdict Obsolete for Purity (Use for gross assay only)Recommended Standard Reference Method (For trace analysis)

Part 2: Validated Experimental Protocols

Method A: Potentiometric Titration (The "Trap" to Avoid)

Note: This method is included only to demonstrate its limitations compared to HPLC.

  • Reagent: 0.1 N Sodium Hydroxide (Standardized).

  • Solvent: 50:50 Ethanol/Water (degassed).

  • Procedure: Dissolve 200 mg sample. Titrate to pH inflection.

  • Critical Flaw: If the sample contains 1,1-Cyclopentanedicarboxylic acid (Impurity A), it consumes NaOH, artificially inflating the assay result.

Method B: RP-HPLC (The Recommended Standard)

This protocol utilizes "Low-UV" detection effectively by suppressing ionization to maximize retention on a C18 stationary phase.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (or equivalent), 250 x 4.6 mm, 5 µm. Reasoning: Stable at low pH; high carbon load improves retention of polar acids.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm . Reasoning: The amide carbonyl bond absorbs here. 254 nm will show nothing.

  • Column Temp: 30°C.

  • Injection Vol: 20 µL.

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Equilibrate / Retain Monoamide
10.0 95 5 Isocratic hold for separation
20.0 50 50 Elute non-polar Diamide/Oligomers

| 25.0 | 95 | 5 | Re-equilibration |

3. Standard Preparation:

  • Diluent: Mobile Phase A.

  • Concentration: 0.5 mg/mL (Sonicate for 10 mins, ambient temp).

Part 3: Validation Framework (ICH Q2 R1)

To validate this assay, you must prove it can separate the "Critical Triad": The Diacid (Impurity A), the Monoamide (Target), and the Diamide (Impurity B).

Specificity & System Suitability
  • Requirement: Resolution (

    
    ) between Impurity A and Target > 2.0.
    
  • Stress Testing: Degrade sample with 0.1N HCl (Reflux 1 hr) to generate Impurity A in situ. Verify the HPLC method resolves the new peak.

Linearity & Range
  • Protocol: Prepare 5 levels (80%, 90%, 100%, 110%, 120% of target concentration).

  • Acceptance:

    
    .
    
Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of pure Impurity A and B into the target sample.

  • Acceptance: Recovery between 95.0% – 105.0%.

Part 4: Visualization of Logic & Workflow

Diagram 1: Impurity Origin & Analytical Separation

This pathway illustrates why specific impurities exist and how the HPLC method separates them based on polarity (LogP).

ChemicalPathway cluster_HPLC RP-HPLC Elution Order (C18 Column) Anhydride 1,1-Cyclopentanediacetic Anhydride (Starting Material) Monoamide 1-Carbamoylcyclopentane- 1-carboxylic acid (TARGET ANALYTE) Anhydride->Monoamide Amination (NH3) Diamide Impurity B: 1,1-Cyclopentane- dicarboxamide (Non-Polar / Neutral) Anhydride->Diamide Over-Amination Diacid Impurity A: 1,1-Cyclopentane- dicarboxylic acid (Highly Polar / Acidic) Monoamide->Diacid Hydrolysis (H2O/H+) Monoamide->Diamide Elutes Last (Least Polar) Diacid->Monoamide Elutes 1st (Most Polar)

Caption: Chemical origin of impurities and their predicted elution order on C18 stationary phase.

Diagram 2: Validation Decision Matrix

A self-validating logic flow to determine if the batch is suitable for release.

ValidationLogic Start Start Batch Analysis Titration Step 1: Potentiometric Titration (Gross Assay) Start->Titration Check1 Assay > 98.0%? Titration->Check1 HPLC Step 2: RP-HPLC (210 nm) (Purity Profiling) Check1->HPLC Yes (Provisional) Reject REJECT BATCH (Reprocess) Check1->Reject No ImpurityCheck Impurity A (Diacid) < 0.5%? Impurity B (Diamide) < 0.5%? HPLC->ImpurityCheck ImpurityCheck->Reject No Release RELEASE BATCH (Certificate of Analysis) ImpurityCheck->Release Yes

Caption: Integrated workflow combining titration for gross weight and HPLC for specific purity confirmation.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4][5] Link

  • Thermo Fisher Scientific. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note 72688. Link

  • United States Pharmacopeia (USP). (2023). Gabapentin Monograph: Organic Impurities. USP-NF Online. Link

  • SIELC Technologies. (2024). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Application Data.[1][4][6][7][8][9][10][11] Link

  • BenchChem. (2025).[7] Comparative Guide to Chiral HPLC Analysis of Cyclic Carboxylic Acids. Technical Guides.[3] Link

Sources

Comparative

A Comparative Guide to the Synthesis and Cost Analysis of Gabapentin Intermediates

Introduction Gabapentin, chemically known as 1-(aminomethyl)-cyclohexaneacetic acid, is a cornerstone therapeutic agent for managing epilepsy and various neuropathic pain disorders.[1][2] The economic and environmental v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gabapentin, chemically known as 1-(aminomethyl)-cyclohexaneacetic acid, is a cornerstone therapeutic agent for managing epilepsy and various neuropathic pain disorders.[1][2] The economic and environmental viability of its large-scale production is critically dependent on the chosen synthetic pathway. The cost of the final Active Pharmaceutical Ingredient (API) is not merely a reflection of raw material prices but is deeply intertwined with the efficiency, safety, and complexity of the entire manufacturing process.[3][4] This guide provides a comparative analysis of the most prevalent synthetic routes to Gabapentin, focusing on the cost-effectiveness and process implications of their key chemical intermediates. We will dissect the established industrial workhorse, the Hofmann rearrangement, and contrast it with modern, greener alternatives like the chemo-enzymatic pathway, providing the technical data and process logic required for informed decision-making in drug development and manufacturing.

Core Synthetic Pathways and Key Intermediates

The industrial synthesis of Gabapentin has evolved significantly, with several routes developed to optimize yield, purity, and safety.[5] The selection of a specific pathway invariably centers on a key intermediate whose synthesis and subsequent conversion dictate the overall process economics. We will explore two dominant routes.

The Hofmann Rearrangement Pathway: The Industrial Standard

The Hofmann rearrangement has long been one of the most promising and widely adopted methods for the industrial production of Gabapentin.[5][6] This route is characterized by its reliability and the high purity of its final product.

  • Key Intermediate: 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

  • Synthesis of Intermediate: CDMA is typically prepared from 1,1-cyclohexanediacetic acid, which is first converted to its anhydride. This anhydride is then treated with aqueous ammonia to yield the monoamide.[7][8] This initial step is crucial for setting up the subsequent rearrangement.

  • Conversion to Gabapentin: CDMA undergoes a Hofmann rearrangement using an alkali metal hydroxide and a halogenating agent (like sodium hypochlorite or sodium hypobromite) to form an isocyanate intermediate.[9][10] This intermediate is hydrolyzed in situ to yield Gabapentin, often via its salt form, which is then neutralized.[1][11] A common penultimate intermediate in this process is the Gabapentin lactam (2-azaspiro[2][12]decan-3-one), which is subsequently hydrolyzed to yield Gabapentin.[13][14]

Process and Cost Analysis: The primary advantage of the Hofmann route is its maturity as an industrial process, leading to well-optimized and high-yield reactions.[15] However, the cost analysis must account for several factors. The use of hazardous and corrosive reagents like bromine or hypochlorite solutions necessitates specialized handling and equipment, adding to capital and operational expenditures.[15] Furthermore, the process generates significant inorganic salt by-products, which require disposal and add to the environmental and economic burden of the process.

The Chemo-Enzymatic Pathway: A Greener Alternative

Driven by the principles of green chemistry, the chemo-enzymatic route offers a more sustainable and efficient alternative to traditional chemical methods.[15] This pathway leverages the high selectivity of enzymes to reduce waste and avoid harsh reaction conditions.

  • Key Intermediate: 1-Cyanocyclohexaneacetic acid

  • Synthesis of Intermediate: This route begins with 1-cyanocyclohexaneacetonitrile. A key innovation in this pathway is the use of a regioselective nitrilase enzyme, often from microorganisms like Acidovorax facilis, which selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, yielding 1-cyanocyclohexaneacetic acid with high precision.[16][17]

  • Conversion to Gabapentin: The resulting 1-cyanocyclohexaneacetic acid is then subjected to catalytic hydrogenation. This step reduces the remaining nitrile group to a primary amine and often leads to the spontaneous cyclization to form Gabapentin lactam.[16][18] The lactam is then hydrolyzed using standard methods to produce the final Gabapentin product.

Process and Cost Analysis: The chemo-enzymatic route boasts a significantly improved environmental profile. The E-Factor (a measure of waste produced per unit of product) for this process is reported to be as low as 2.51, which is nearly 25 times lower than some conventional chemical routes.[17] The overall yield can be as high as 77.3%, a significant improvement over many traditional syntheses.[17] The primary cost considerations for this route revolve around the production, immobilization, and stability of the nitrilase enzyme. While initially representing a higher upfront investment, the reusability of the immobilized enzyme over multiple batches and the milder reaction conditions can lead to substantial long-term cost savings in energy and waste management.[16]

Comparative Data Summary

The choice of synthetic route is a multi-faceted decision involving trade-offs between established reliability and modern efficiency. The following table summarizes the key performance indicators for the primary intermediates and their respective pathways.

MetricHofmann Rearrangement PathwayChemo-Enzymatic Pathway
Key Intermediate 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)1-Cyanocyclohexaneacetic acid
Primary Starting Materials 1,1-Cyclohexanediacetic acid, Ammonia1-Cyanocyclohexaneacetonitrile
Reported Overall Yield ~75-85% (estimated)[15]77.3%[17]
Reported Purity >99% (for lactam intermediate)[12][15]High Purity[18]
Key Advantages Well-established industrial process, high purity.[15]Green chemistry approach, high selectivity, high yield, significantly lower waste (E-Factor).[15][17]
Key Disadvantages & Cost Factors Use of hazardous reagents (bromine, hypochlorite), significant inorganic waste stream.[15]Requires specialized enzymes and equipment, potential for enzyme deactivation.[15][16]

Experimental Protocols

To provide a practical basis for comparison, this section details the methodologies for the key synthetic transformations.

Protocol 1: Synthesis of Gabapentin Lactam via Hofmann Rearrangement of CDMA

This protocol is a representative industrial method for producing the key penultimate intermediate, Gabapentin lactam.

  • Preparation: In a suitable reactor, dissolve 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) in an aqueous solution of sodium hydroxide at a controlled temperature, typically below 10°C.

  • Hofmann Reaction: Slowly add a solution of sodium hypochlorite to the CDMA solution while maintaining the temperature between -5°C and 5°C. The reaction is highly exothermic and requires careful temperature management.[10]

  • Cyclization: After the addition is complete, the reaction mixture is gradually warmed to 40-50°C. During this phase, the intermediate isocyanate rearranges and cyclizes. The reaction progress is monitored until the consumption of the starting material is complete.[14]

  • Isolation: Upon completion, the reaction mixture is cooled. The Gabapentin lactam product can be isolated by extraction with a suitable organic solvent (e.g., toluene or dichloromethane).[18]

  • Purification: The organic extracts are combined, washed, and the solvent is removed under reduced pressure. The crude lactam can be further purified by crystallization to achieve high purity (>99%).

Protocol 2: Chemo-Enzymatic Synthesis of 1-Cyanocyclohexaneacetic Acid

This protocol outlines the "green" synthesis of the key intermediate for the enzymatic pathway.

  • Catalyst Preparation: An immobilized whole-cell nitrilase catalyst (e.g., from E. coli or Pichia pastoris expressing the enzyme) is prepared and packed into a suitable bioreactor.[14][16]

  • Enzymatic Hydrolysis: A buffered aqueous solution of 1-cyanocyclohexaneacetonitrile is continuously passed through the bioreactor at a controlled temperature (e.g., 30-40°C) and pH.

  • Reaction Monitoring: The conversion of the dinitrile to the mono-acid is monitored in real-time using HPLC analysis of the effluent from the reactor. The high regioselectivity of the enzyme ensures minimal formation of the di-acid byproduct.

  • Product Isolation: The aqueous solution containing the product, 1-cyanocyclohexaneacetic acid, can be used directly in the next step or the product can be isolated by acidification and extraction if required.[17] The catalyst bed can be regenerated and reused for multiple cycles, which is critical for process economy.[16]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations and logical workflows discussed.

G cluster_0 Hofmann Rearrangement Pathway CDAA 1,1-Cyclohexanediacetic Acid Anhydride CDMA 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) [Key Intermediate] CDAA->CDMA + NH3 Isocyanate Isocyanate Intermediate CDMA->Isocyanate Hofmann Rearrangement (e.g., NaOCl, NaOH) Lactam Gabapentin Lactam Isocyanate->Lactam Intramolecular Cyclization GBP Gabapentin Lactam->GBP Hydrolysis (e.g., HCl) G cluster_1 Chemo-Enzymatic Pathway Dinitrile 1-Cyanocyclohexane- acetonitrile Monoacid 1-Cyanocyclohexane- acetic Acid [Key Intermediate] Dinitrile->Monoacid Selective Enzymatic Hydrolysis (Nitrilase) Lactam Gabapentin Lactam Monoacid->Lactam Catalytic Hydrogenation GBP Gabapentin Lactam->GBP Hydrolysis (e.g., HCl)

Caption: The Chemo-Enzymatic route to Gabapentin.

G cluster_2 General Experimental Workflow Start Key Intermediate (e.g., CDMA or Mono-acid) Reaction Core Reaction (Hofmann or Hydrogenation) Start->Reaction Lactam Gabapentin Lactam Isolation & Purification Reaction->Lactam Hydrolysis Acid Hydrolysis Lactam->Hydrolysis Neutralization Neutralization & Crystallization Hydrolysis->Neutralization API High-Purity Gabapentin API Neutralization->API

Caption: A generalized workflow from intermediate to final API.

Conclusion

The comparative analysis of Gabapentin intermediates reveals a clear distinction between established and emerging synthetic strategies. The Hofmann rearrangement, utilizing 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) , remains a robust and high-purity industrial method, but its cost-effectiveness is challenged by the use of hazardous materials and significant waste generation.

In contrast, the chemo-enzymatic pathway, proceeding through the 1-cyanocyclohexaneacetic acid intermediate, represents the forefront of sustainable pharmaceutical manufacturing. Its superior yield, milder conditions, and dramatically lower environmental impact present a compelling long-term economic advantage, despite the initial investment in biocatalyst technology. [17]For researchers and drug development professionals, the true "cost" of an intermediate must be evaluated holistically, accounting for the entire lifecycle of the process from raw materials to waste disposal. The continued development of biocatalysis is poised to make the chemo-enzymatic route the new standard for the cost-effective and environmentally responsible production of Gabapentin.

References

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  • PubMed. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Retrieved from [Link]

  • Cartel International. (n.d.). 1 1 Cyclohexanediacetic Acid Monoamide Latest Price Exporter. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spirod[2][12]ecan-3-one). Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Carbamoylcyclopentane-1-carboxylic Acid

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Carbamoylcyclopentane-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is strictly regulated to prevent harm to human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[7][8] This means that the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[8] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories establish a Chemical Hygiene Plan which includes procedures for safe disposal of hazardous chemicals.[9][10][11]

Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment and waste characterization must be performed. Based on the data for analogous compounds, 1-Carbamoylcyclopentane-1-carboxylic acid should be treated as a hazardous waste due to its potential for irritation.

Potential Hazard Classification Rationale based on Analogous Compounds
Skin IrritationCategory 2Causes skin irritation.[1][2][5][6]
Eye IrritationCategory 2/2ACauses serious eye irritation.[1][2][3][5][6]
Respiratory IrritationCategory 3May cause respiratory irritation.[1][3][4][5][6]

Given these potential hazards, 1-Carbamoylcyclopentane-1-carboxylic acid waste must not be disposed of in regular trash or down the sanitary sewer.[7][12]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1-Carbamoylcyclopentane-1-carboxylic acid.

Step 1: Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[12]

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for the collection of 1-Carbamoylcyclopentane-1-carboxylic acid waste. The container must be in good condition and compatible with the chemical.[13] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[7]

  • Incompatible Materials : Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents or strong bases, as these are common incompatibilities for carboxylic acids.[2]

  • Point of Generation : Collect the waste in a designated satellite accumulation area (SAA) near the point of generation.[13][14] This area must be under the control of the laboratory personnel generating the waste.

Step 2: Container Management and Labeling

Accurate and clear labeling is a critical component of safe waste management and is required by law.[10][13]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste."[7][13] The label must also include:

    • The full chemical name: "1-Carbamoylcyclopentane-1-carboxylic acid" (no abbreviations or chemical formulas).[13]

    • The approximate quantity of the waste.

    • The date of waste generation.[7]

    • The location of origin (e.g., department, room number).[7]

    • The name and contact information of the Principal Investigator.[7]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]

  • Container Sealing : Keep the waste container securely closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[13]

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_labeling Container Management cluster_disposal Disposal Pathway start Generate 1-Carbamoylcyclopentane- 1-carboxylic acid waste collect Collect in a dedicated, compatible container start->collect Immediate action segregate Segregate from incompatible materials collect->segregate label_container Label with 'Hazardous Waste' and full chemical details segregate->label_container seal_container Keep container sealed when not in use label_container->seal_container contact_EHS Contact Environmental Health & Safety (EHS) seal_container->contact_EHS pickup Arrange for waste pickup by authorized personnel contact_EHS->pickup end_point Dispose of contents/container to an approved waste disposal plant pickup->end_point

Sources

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